molecular formula C15H12O6 B15560273 Dihydrokaempferol CAS No. 104486-98-8

Dihydrokaempferol

Cat. No.: B15560273
CAS No.: 104486-98-8
M. Wt: 288.25 g/mol
InChI Key: PADQINQHPQKXNL-LSDHHAIUSA-N
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Description

(+)-dihydrokaempferol is a tetrahydroxyflavanone having hydroxy groupa at the 3-, 4'-, 5- and 7-positions. It has a role as a metabolite. It is a tetrahydroxyflavanone, a member of dihydroflavonols, a secondary alpha-hydroxy ketone and a member of 4'-hydroxyflavanones. It is functionally related to a kaempferol. It is a conjugate acid of a (+)-dihydrokaempferol 7-oxoanion.
Aromadendrin has been reported in Camellia sinensis, Maclura pomifera, and other organisms with data available.
inhibits protein kinase C;  the dihydro makes it a flavone rather than a flavonol

Properties

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,14-18,20H/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADQINQHPQKXNL-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8075411
Record name Dihydrokaempferol
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Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Aromadendrin
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Boiling Point

638.00 to 639.00 °C. @ 760.00 mm Hg
Record name Aromadendrin
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CAS No.

480-20-6
Record name Dihydrokaempferol
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Record name Aromadedrin
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Record name Dihydrokaempferol
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Record name AROMADENDRIN
Source FDA Global Substance Registration System (GSRS)
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Record name Aromadendrin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

247 - 249 °C
Record name Aromadendrin
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Dihydrokaempferol: A Technical Guide to Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrokaempferol (B1209521) (DHK), also known as aromadendrin, is a flavanonol with a growing body of evidence supporting its potential therapeutic applications, including anti-inflammatory, antioxidant, and anti-cancer activities. This technical guide provides an in-depth overview of the natural plant sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interactions with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is distributed across a variety of plant species. Its concentration can vary significantly depending on the plant part, geographical location, and extraction method. Key natural sources identified in the literature are summarized below.

Data Presentation: Quantitative Analysis of this compound in Plant Sources

The following table summarizes the quantitative data available for this compound content in various plant materials. This information is crucial for selecting appropriate starting materials for isolation and for comparative analysis.

Plant SpeciesPlant PartExtraction SolventThis compound ContentReference
Manilkara zapotaBarkMethanol (B129727)33.62 ± 0.01 mg/g of crude extract[1][2]
Manilkara zapotaBarkWater27.94 ± 0.01 mg/g of crude extract[1][2]
Manilkara zapotaRootsMethanol23.20 ± 0.01 mg/g of crude extract[1][2]
Manilkara zapotaWoodMethanol22.96 ± 0.01 mg/g of crude extract[1][2]
Manilkara zapotaRootsWater12.44 ± 0.01 mg/g of crude extract[1][2]
Manilkara zapotaFlowersMethanol11.30 ± 0.01 mg/g of crude extract[1][2]
Manilkara zapotaWoodWater10.10 ± 0.01 mg/g of crude extract[1][2]
Manilkara zapotaFlowersWater9.12 ± 0.02 mg/g of crude extract[1][2]
Manilkara zapotaLeavesMethanol8.46 ± 0.01 mg/g of crude extract[1][2]
Manilkara zapotaLeavesWater5.70 ± 0.01 mg/g of crude extract[1][2]
Alcea rosea L.FlowersHydroalcoholic (Sonication)0.928 g/100 g of dried plant material[3][4]
Alcea rosea L.FlowersHydroalcoholic (Maceration)0.733 g/100 g of dried plant material[3][4]
Pinus sibiricaWoodNot specifiedPresent[5]
Engelhardtia roxburghianaLeavesNot specifiedDihydroflavonol glycosides are primary bioactive constituents
Cedrus deodaraHeartwoodChloroformDihydroflavonols present

Experimental Protocols: Isolation and Purification of this compound

While a definitive, universally applicable protocol for the isolation of this compound aglycone is not extensively detailed in the literature, this section provides a comprehensive, adaptable methodology based on established techniques for flavonoids and closely related dihydroflavonol glycosides. The following protocol is a composite approach, primarily adapting the successful isolation of dihydroflavonol glycosides from Engelhardtia roxburghiana using High-Performance Counter-Current Chromatography (HPCCC), a technique well-suited for separating structurally similar compounds.

General Extraction and Fractionation Workflow

This workflow outlines the initial steps to obtain a crude extract enriched with this compound.

G General Extraction and Fractionation Workflow plant_material Dried and Powdered Plant Material (e.g., Manilkara zapota bark) extraction Maceration or Soxhlet Extraction (e.g., with 80% Methanol) plant_material->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning fractions Fractionation (e.g., Hexane, Ethyl Acetate, n-Butanol) partitioning->fractions enriched_fraction This compound-Enriched Fraction (Typically Ethyl Acetate Fraction) fractions->enriched_fraction

Caption: General workflow for obtaining a this compound-enriched fraction.

Detailed Protocol for Purification by High-Performance Counter-Current Chromatography (HPCCC)

This protocol is adapted from the successful separation of diastereomeric dihydroflavonol glycosides from Engelhardtia roxburghiana. Researchers should optimize the solvent system and other parameters for their specific plant matrix and target compound (this compound aglycone).

Objective: To isolate and purify this compound from an enriched plant extract.

Materials and Equipment:

  • This compound-enriched fraction (from Section 2.1)

  • HPCCC instrument

  • HPLC system for analysis

  • Solvents: n-hexane, n-butanol, trifluoroacetic acid (TFA), methanol, water (all HPLC grade)

  • Rotary evaporator

  • Freeze dryer

Methodology:

  • Preparation of the Two-Phase Solvent System:

    • Prepare a two-phase solvent system composed of n-hexane, n-butanol, and 0.1% aqueous trifluoroacetic acid (TFA) in a volumetric ratio of 1:2:3 (v/v/v).

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

    • Degas both the upper (stationary) and lower (mobile) phases before use.

  • HPCCC Instrument Setup and Equilibration:

    • Fill the entire column with the stationary phase (upper phase).

    • Pump the mobile phase (lower phase) into the column at a desired flow rate (e.g., 2.0 mL/min) while the column is rotating at a set speed (e.g., 800 rpm).

    • Continue pumping the mobile phase until the system reaches hydrodynamic equilibrium, which is indicated by the emergence of the mobile phase from the outlet.

  • Sample Preparation and Injection:

    • Dissolve a known amount of the this compound-enriched fraction in a mixture of the stationary and mobile phases (e.g., 1:1 v/v) to create the sample solution.

    • Inject the sample solution into the HPCCC column through the sample loop.

  • Elution and Fraction Collection:

    • Elute the sample by pumping the mobile phase through the column.

    • Collect fractions at regular intervals using a fraction collector.

    • Monitor the effluent using a UV detector at a suitable wavelength for this compound (e.g., 290 nm).

  • Analysis of Fractions:

    • Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

    • An exemplary HPLC condition:

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase: A gradient of methanol (A) and water with 0.1% formic acid (B).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 290 nm.

  • Pooling and Concentration:

    • Pool the pure fractions containing this compound.

    • Remove the solvents under reduced pressure using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain pure, solid this compound.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.

G This compound's Inhibition of the NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Pro-inflammatory Stimuli (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Ubiquitination & Degradation of IκBα IkB_NFkB->NFkB Releases DHK This compound DHK->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: this compound inhibits NF-κB activation by preventing IKK-mediated phosphorylation of IκBα.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. This compound has been observed to modulate this pathway, which may contribute to its anti-cancer effects.

G This compound's Modulation of the MAPK Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Translocation DHK This compound DHK->Raf Inhibits DHK->MEK Inhibits TranscriptionFactors Transcription Factors (e.g., AP-1) ERK_nuc->TranscriptionFactors CellResponse Cellular Responses (Proliferation, Survival) TranscriptionFactors->CellResponse

Caption: this compound can inhibit the MAPK signaling pathway, affecting cell proliferation and survival.

Activation of the Keap1/Nrf2 Antioxidant Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. This compound can activate this pathway, leading to the expression of antioxidant and cytoprotective genes.

G This compound's Activation of the Keap1/Nrf2 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Ub Ubiquitin Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Ub->Proteasome DHK This compound DHK->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 Induces Dissociation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription

References

Elucidation of the Dihydrokaempferol Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrokaempferol (B1209521), a key flavanonol intermediate in the broader flavonoid biosynthetic pathway, serves as a crucial precursor for a wide array of bioactive compounds, including flavonols and anthocyanins. Understanding and manipulating its biosynthesis is of significant interest for the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive elucidation of the this compound biosynthetic pathway, detailing the enzymatic steps, presenting quantitative data on enzyme kinetics and product yields, and offering detailed experimental protocols for the study of this pathway. Visual diagrams of the pathway and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

The Core this compound Biosynthetic Pathway

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which converts L-phenylalanine into p-coumaroyl-CoA. This central precursor then enters the flavonoid-specific pathway to yield this compound through a series of enzymatic reactions.[1][2]

The key enzymatic steps are:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to produce cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid.

  • 4-coumaroyl-CoA ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A to produce p-coumaroyl-CoA.[1]

  • Chalcone (B49325) synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This is the first committed step in flavonoid biosynthesis.[2]

  • Chalcone isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin, a flavanone.[2]

  • Flavanone 3-hydroxylase (F3H): Hydroxylates (2S)-naringenin at the 3-position to produce this compound (also known as aromadendrin).[1][2] F3H is a key enzyme belonging to the 2-oxoglutarate-dependent dioxygenase (2-ODD) family.[1]

This compound then stands at a critical branch point, serving as a substrate for the synthesis of flavonols (like kaempferol) via flavonol synthase (FLS) or anthocyanins through the action of dihydroflavonol 4-reductase (DFR).[3]

Dihydrokaempferol_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL (EC 4.3.1.24) p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H (EC 1.14.14.91) p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL (EC 6.2.1.12) Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS (EC 2.3.1.74) + 3x Malonyl-CoA Naringenin Naringenin Naringenin Chalcone->Naringenin CHI (EC 5.5.1.6) This compound This compound Naringenin->this compound F3H (EC 1.14.11.9) Kaempferol Kaempferol This compound->Kaempferol FLS Leucopelargonidin Leucopelargonidin This compound->Leucopelargonidin DFR

Diagram 1: The this compound Biosynthetic Pathway.

Quantitative Data

Enzyme Commission Numbers
EnzymeEC Number
Phenylalanine ammonia-lyase (PAL)--INVALID-LINK--
Cinnamate 4-hydroxylase (C4H)--INVALID-LINK--
4-coumaroyl-CoA ligase (4CL)--INVALID-LINK--
Chalcone synthase (CHS)--INVALID-LINK--
Chalcone isomerase (CHI)--INVALID-LINK--
Flavanone 3-hydroxylase (F3H)--INVALID-LINK--[4]
Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for key enzymes in the this compound biosynthetic pathway from various plant sources. It is important to note that these values can vary depending on the specific organism, isoenzyme, and experimental conditions.

EnzymeOrganismSubstrateKm (µM)Vmax (units)Reference
Chalcone Synthase (CHS)Medicago sativap-Coumaroyl-CoA1.64.5 pkat/mg[5]
Chalcone Synthase (CHS)Vitis viniferap-Coumaroyl-CoA2.05.2 pkat/mg[5]
Chalcone Isomerase (CHI)Oryza sativaNaringenin Chalcone11.60kcat: 69.35 s-1[6]
Chalcone Isomerase (CHI)Oryza sativaIsoliquiritigenin50.95kcat: 9.214 x 10-5 s-1[6]
Flavanone 3-Hydroxylase (F3H)Zea maysThis compound~50-200Not specified[7]
Flavanone 3-Hydroxylase (F3H)Zea maysDihydroquercetin~50-200Not specified[7]

Note: Direct kinetic data for F3H is limited in the literature. The provided values for Zea mays FLS, a related enzyme, give an approximate range for dihydroflavonol substrates.

This compound Production in Recombinant Systems

Metabolic engineering efforts have enabled the production of this compound in various microbial hosts. The table below presents some reported production titers.

Host OrganismPrecursor/SubstrateThis compound TiterReference
Saccharomyces cerevisiaeNaringenin216.7 mg/L[1][8]
Saccharomyces cerevisiaeGlucose146.08 mg/L[1]

Experimental Protocols

Enzyme Activity Assays

This protocol is adapted from methods used for CHS from various plant sources.[2][5][9]

Materials:

  • Protein extract containing CHS

  • p-Coumaroyl-CoA (substrate)

  • Malonyl-CoA (substrate)

  • Tris-HCl buffer (e.g., 100 mM, pH 7.6)

  • Dithiothreitol (DTT)

  • Ethyl acetate (B1210297)

  • Methanol (B129727)

  • HPLC system

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube:

    • 85 µL Tris-HCl buffer

    • 5 µL of purified recombinant CHS protein (concentration to be optimized)

    • 5 µL of p-coumaroyl-CoA solution (e.g., 10 mM)

    • 5 µL of malonyl-CoA solution (e.g., 100 mM)

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding 200 µL of ethyl acetate and vortexing vigorously.

  • Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to separate the phases.

  • Carefully transfer the upper ethyl acetate layer to a new tube.

  • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Resuspend the dried residue in a known volume of methanol (e.g., 100 µL).

  • Analyze the sample by HPLC to quantify the naringenin chalcone or its cyclized product, naringenin.

This protocol is based on spectrophotometric and HPLC-based methods.[6][10][11][12]

Materials:

  • Protein extract containing CHI

  • Naringenin chalcone (substrate)

  • Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • Ethyl acetate

  • Methanol

  • Spectrophotometer or HPLC system

Procedure (Spectrophotometric):

  • Prepare the reaction mixture in a cuvette:

    • 950 µL Potassium phosphate buffer

    • 10 µg of purified recombinant CHI protein

    • Start the reaction by adding 50 µL of naringenin chalcone solution (to a final concentration of 50 µM).

  • Immediately monitor the decrease in absorbance at 390 nm, which corresponds to the conversion of naringenin chalcone to naringenin.

  • The initial rate of the reaction can be used to determine enzyme activity.

Procedure (HPLC-based):

  • Prepare the reaction mixture in a microcentrifuge tube:

    • A total volume of 50 µL containing 50 mM potassium phosphate buffer (pH 7.5), 50 µM naringenin chalcone, and 10 µg of purified recombinant CHI protein.

  • Incubate at 30°C for 5 minutes.

  • Terminate the reaction and extract the product by adding 100 µL of ethyl acetate, vortexing, and centrifuging.

  • Analyze the ethyl acetate supernatant by HPLC to quantify the formation of naringenin.

This protocol is based on in vivo feeding experiments with recombinant E. coli and in vitro assays.[13]

Materials:

  • Recombinant E. coli expressing F3H or purified F3H enzyme

  • (2S)-Naringenin (substrate)

  • 2-Oxoglutarate (cofactor)

  • FeSO4 (cofactor)

  • Ascorbate (cofactor)

  • Tris-HCl buffer (e.g., 0.1 M, pH 7.5)

  • Ethyl acetate

  • Methanol

  • HPLC system

Procedure (in vivo):

  • Culture recombinant E. coli expressing F3H to an appropriate cell density.

  • Induce F3H expression (e.g., with IPTG).

  • Add (2S)-naringenin to the culture medium (e.g., to a final concentration of 0.2 mM).

  • Incubate the culture for a specific period (e.g., 24 hours) at an appropriate temperature (e.g., 28°C).

  • Extract the culture medium with an equal volume of ethyl acetate.

  • Evaporate the ethyl acetate and redissolve the residue in methanol.

  • Analyze the sample by HPLC for the presence of this compound.

Procedure (in vitro):

  • Prepare the reaction mixture:

    • Tris-HCl buffer

    • Purified F3H enzyme

    • (2S)-Naringenin

    • 2-Oxoglutarate

    • FeSO4

    • Ascorbate

  • Incubate at 30°C for a defined time.

  • Stop the reaction and extract with ethyl acetate.

  • Analyze the extract by HPLC for this compound production.

Enzyme_Assay_Workflow cluster_extraction Enzyme Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Plant_Tissue Plant Tissue/ Recombinant Cells Homogenization Homogenization/ Lysis Plant_Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Crude_Extract Crude Enzyme Extract Centrifugation->Crude_Extract Purification Protein Purification (Optional) Crude_Extract->Purification Reaction_Setup Reaction Setup: Enzyme + Substrate(s) + Cofactor(s) + Buffer Crude_Extract->Reaction_Setup Purified_Enzyme Purified Enzyme Purification->Purified_Enzyme Purified_Enzyme->Reaction_Setup Incubation Incubation (Controlled Temp. & Time) Reaction_Setup->Incubation Termination Reaction Termination Incubation->Termination Extraction Product Extraction Termination->Extraction Analysis HPLC or Spectrophotometry Extraction->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Diagram 2: General Workflow for Enzyme Activity Assays.
HPLC Analysis of this compound

This is a generalized protocol based on several validated methods for flavonoid analysis.[14][15][16]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) or methanol).

    • Example Gradient: Start with a low percentage of solvent B, and gradually increase it over the run time to elute compounds of increasing hydrophobicity.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection Wavelength: this compound can be detected at approximately 290 nm.

  • Injection Volume: 10-20 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range in the samples.

  • Sample Preparation:

    • For enzyme assay extracts, ensure the final solvent is compatible with the mobile phase.

    • For plant extracts, perform a suitable extraction (e.g., with methanol or ethanol), followed by filtration through a 0.22 or 0.45 µm syringe filter before injection.

Quantification:

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Gene Expression Analysis by RT-qPCR

This protocol provides a framework for analyzing the expression levels of genes involved in this compound biosynthesis.[17][18][19][20][21]

1. RNA Extraction and Quality Control:

  • Extract total RNA from the plant tissue of interest using a suitable kit or protocol (e.g., Trizol-based method).

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio should be ~2.0) and by gel electrophoresis to check for intact ribosomal RNA bands.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

3. Primer Design:

  • Design gene-specific primers for the target genes (PAL, C4H, 4CL, CHS, CHI, F3H) and at least one stable reference gene (e.g., Actin, GAPDH, or Ubiquitin).

  • Primers should typically be 18-24 nucleotides long, with a GC content of 40-60%, and an annealing temperature of 55-65°C.

  • Whenever possible, design primers to span an exon-exon junction to avoid amplification of any residual genomic DNA.

4. qPCR Reaction:

  • Prepare the qPCR reaction mixture containing:

    • SYBR Green Master Mix

    • Forward and reverse primers (final concentration typically 100-500 nM)

    • Diluted cDNA template

    • Nuclease-free water

  • Perform the qPCR in a real-time PCR instrument with a typical cycling protocol:

    • Initial denaturation (e.g., 95°C for 5-10 min)

    • 40 cycles of:

      • Denaturation (e.g., 95°C for 15 s)

      • Annealing/Extension (e.g., 60°C for 1 min)

  • Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

5. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene in each sample.

  • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene(s).

qPCR_Workflow RNA_Extraction 1. Total RNA Extraction QC 2. RNA Quality & Quantity Control RNA_Extraction->QC cDNA_Synthesis 3. cDNA Synthesis (Reverse Transcription) QC->cDNA_Synthesis qPCR_Setup 5. qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup Primer_Design 4. Primer Design (Target & Reference Genes) Primer_Design->qPCR_Setup qPCR_Run 6. Real-Time PCR Amplification qPCR_Setup->qPCR_Run Data_Analysis 7. Data Analysis (ΔΔCt Method) qPCR_Run->Data_Analysis

Diagram 3: Workflow for Gene Expression Analysis by RT-qPCR.

Conclusion

The elucidation of the this compound biosynthetic pathway provides a foundational understanding for the targeted engineering of plants and microorganisms to enhance the production of this valuable flavonoid and its derivatives. The quantitative data and detailed experimental protocols presented in this guide offer a practical resource for researchers in the fields of plant biochemistry, metabolic engineering, and drug discovery. Further research focusing on the kinetic characterization of all enzymes in the pathway, particularly F3H from diverse species, will be crucial for the development of more efficient and predictable biosynthetic systems.

References

Dihydrokaempferol: A Pivotal Precursor in Flavonoid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokaempferol (B1209521) (DHK), a dihydroflavonol, occupies a central and critical branch point in the intricate network of flavonoid biosynthesis. As a direct product of the general phenylpropanoid pathway, DHK serves as the primary substrate for a suite of enzymes that catalyze its conversion into a diverse array of flavonoid classes, including flavonols, anthocyanins, and flavan-3-ols. The metabolic fate of this compound is tightly regulated, influencing the chemical composition and physiological properties of plant tissues. Understanding the enzymatic conversions and regulatory mechanisms governing this compound's downstream pathways is paramount for researchers in plant biology, natural product chemistry, and drug development seeking to modulate the production of specific flavonoids with desired biological activities. This technical guide provides a comprehensive overview of this compound's role as a precursor, detailing the key enzymes, reaction mechanisms, experimental protocols for analysis, and quantitative data to support further research and application.

The Core Biosynthetic Pathway: this compound at the Crossroads

The flavonoid biosynthetic pathway commences with the cyclization of a chalcone (B49325) precursor to form a flavanone, which is then hydroxylated by Flavanone 3-Hydroxylase (F3H) to yield this compound.[1] From this juncture, this compound is directed down several competing pathways, each catalyzed by a specific key enzyme.

The primary enzymatic routes for this compound conversion are:

  • Conversion to Flavonols: Flavonol Synthase (FLS) , a 2-oxoglutarate-dependent dioxygenase, introduces a double bond between C2 and C3 of the C-ring of this compound to form the flavonol, kaempferol (B1673270).[1]

  • Conversion to Dihydroquercetin: Flavonoid 3'-Hydroxylase (F3'H) , a cytochrome P450 monooxygenase, hydroxylates the 3' position of the B-ring of this compound to produce dihydroquercetin (DHQ).[2] DHQ can then be converted to the flavonol quercetin (B1663063) by FLS or enter the anthocyanin pathway.

  • Conversion to Leucoanthocyanidins: Dihydroflavonol 4-Reductase (DFR) reduces the 4-keto group of this compound to a hydroxyl group, yielding leucopelargonidin.[3] This is a key committed step towards the biosynthesis of anthocyanins and proanthocyanidins.

Key Enzymes and Their Quantitative Characteristics

The efficiency and substrate preference of the enzymes acting on this compound are crucial determinants of the final flavonoid profile in a plant. The kinetic parameters of these enzymes have been characterized in various species.

EnzymeSubstrateKm (µM)Vmax (relative units)kcat/Km (M⁻¹s⁻¹)Plant SourceReference
FLS This compound45--Citrus unshiu[4]
Dihydroquercetin272--Citrus unshiu[4]
This compound58--Zea mays[4]
Dihydroquercetin151--Zea mays[4]
DFR This compound145.10--Camellia sinensis (CsDFRa)[3]
Dihydroquercetin41.80--Camellia sinensis (CsDFRa)[3]
Dihydromyricetin58.44--Camellia sinensis (CsDFRa)[3]
This compound42.31--Camellia sinensis (CsDFRc)[3]
Dihydroquercetin81.80--Camellia sinensis (CsDFRc)[3]
Dihydromyricetin105.56--Camellia sinensis (CsDFRc)[3]
Dihydroquercetin252.6359.7 µM·min⁻¹-Vitis vinifera[5]
F3'H This compound---Camellia sinensis[6]
Naringenin---Camellia sinensis[6]
Kaempferol---Camellia sinensis[6]

Experimental Protocols

A variety of experimental techniques are employed to study the biosynthesis of flavonoids from this compound. Detailed methodologies for key experiments are provided below.

Enzyme Assays

1. Dihydroflavonol 4-Reductase (DFR) Enzyme Assay

This protocol is adapted from studies on Camellia sinensis and Delphinium.[3][7]

  • Protein Extraction:

    • Grind 0.2–0.5 g of plant tissue into a fine powder in liquid nitrogen.

    • Extract proteins in 3 ml of extraction buffer (0.1 M Tris-HCl, pH 7.0).

    • Centrifuge the suspension to pellet cell debris.

    • Precipitate proteins from the supernatant with 80% saturated ammonium (B1175870) sulfate.

    • Collect the protein pellet by centrifugation and resuspend in 50 µl of extraction buffer.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing:

      • 0.1 M Potassium Phosphate buffer (pH 7.0) or Tris-HCl buffer (pH 7.0)

      • 2 mM NADPH

      • 0.5 mM this compound (or other dihydroflavonol substrates like DHQ and DHM)

      • 50-80 µg of enzyme protein

    • Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Product Detection:

    • Leucoanthocyanidins are unstable. To detect the product, add 3 volumes of butanol-HCl (95:5, v/v) to the reaction mixture.

    • Heat the mixture at 95°C for 1 hour to convert the leucoanthocyanidin to the corresponding colored anthocyanidin.

    • Centrifuge at 4000 x g for 15 minutes.

    • Analyze the supernatant containing the anthocyanidin by HPLC.

2. Flavonoid 3'-Hydroxylase (F3'H) Enzyme Assay

This protocol is based on the heterologous expression of F3'H in yeast and subsequent microsomal preparations.[6][8]

  • Microsome Preparation:

    • Express the F3'H gene in a suitable host, such as Saccharomyces cerevisiae.

    • Harvest the yeast cells and perform cell lysis.

    • Isolate the microsomal fraction by differential centrifugation (e.g., 10,000 x g for 10 min at 4°C, followed by ultracentrifugation of the supernatant).

    • Resuspend the microsomal pellet in a suitable buffer (e.g., 50 mM Tris-Cl pH 7.5, 1 mM EDTA, and 30% glycerol).

    • Determine the protein concentration of the microsomal preparation.

  • Enzyme Reaction:

    • Prepare a reaction mixture (100 µl total volume) containing:

      • 100 mM Tris-Cl (pH 7.5)

      • 10 µg of microsomal protein

      • Substrate (e.g., this compound)

      • 1 mM NADPH (a negative control without NADPH should be included)

    • Incubate at 30°C for 20 minutes.

  • Product Analysis:

    • Terminate the reaction by adding an organic solvent (e.g., ethyl acetate).

    • Extract the products and analyze by HPLC.

HPLC Analysis of Flavonoids

High-Performance Liquid Chromatography (HPLC) is the most common method for the separation and quantification of flavonoids.

1. Sample Preparation:

  • Lyophilize and grind plant tissue to a fine powder.

  • Extract flavonoids with a suitable solvent, such as 80% methanol.

  • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

2. HPLC Conditions:

The optimal HPLC conditions can vary depending on the specific flavonoids being analyzed. Below are examples of conditions used for the analysis of kaempferol and quercetin.

ParameterCondition 1Condition 2Condition 3
Column C18, NucleosilC18, Sunfire™ (250 x 4.6 mm, 5 µm)C18, Hypersil Gold (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.5% Phosphoric Acid1% Acetic Acid1% Acetic Acid
Mobile Phase B MethanolAcetonitrileAcetonitrile
Elution Isocratic (50:50, A:B)GradientGradient
Flow Rate 0.9 mL/min0.7 mL/min0.7 mL/min
Detection 285 nm (UV)272 nm (UV)272 nm (UV)
Reference [9][10][11]

3. Quantification:

Quantification is typically performed by comparing the peak areas of the analytes in the sample to those of authentic standards run under the same conditions. A calibration curve should be generated using a series of standard concentrations.

Gene Expression Analysis by qPCR

Quantitative Real-Time PCR (qPCR) is used to measure the transcript levels of the genes encoding the enzymes involved in flavonoid biosynthesis.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from plant tissue using a commercial kit or a standard protocol.[12][13] The quality and quantity of RNA should be assessed using a spectrophotometer and gel electrophoresis.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.[14]

2. qPCR Reaction:

  • Prepare a qPCR reaction mixture containing:

    • SYBR Green Master Mix

    • cDNA template

    • Forward and reverse primers for the gene of interest

  • Perform the qPCR reaction in a real-time PCR system.

  • Analyze the data using the ΔΔCt method to determine the relative gene expression, normalizing to a stable housekeeping gene.[14]

Regulation of this compound Metabolism

The flux of this compound into its various downstream pathways is transcriptionally regulated by a complex interplay of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. These proteins form a regulatory complex (MBW complex) that binds to the promoters of the structural genes (e.g., DFR, FLS) and activates or represses their transcription in a tissue-specific and developmentally controlled manner. This intricate regulatory network allows plants to fine-tune the production of different flavonoids in response to environmental cues and developmental programs.

Conclusion

This compound stands as a key intermediate in flavonoid biosynthesis, and the enzymes that act upon it are critical control points for determining the final flavonoid composition of a plant. For researchers in academia and industry, a thorough understanding of the biochemical and molecular mechanisms governing this compound's fate is essential for the targeted manipulation of flavonoid pathways. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation and for the development of novel strategies to enhance the production of valuable flavonoids for pharmaceutical, nutraceutical, and other applications.

References

In Vitro Antioxidant and Radical Scavenging Activity of Dihydrokaempferol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrokaempferol (B1209521) (DHK), also known as aromadendrin, is a flavanonol, a type of flavonoid, found in various plants. Like its structural relative, kaempferol, this compound is recognized for its potential health benefits, including its antioxidant properties. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases. This technical guide provides an in-depth overview of the in vitro antioxidant and radical scavenging activities of this compound. It details the experimental protocols for key antioxidant assays, presents available quantitative data, and explores the potential molecular signaling pathways involved in its antioxidant action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound and its Antioxidant Potential

This compound (3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-4-one) is a flavonoid that has garnered interest for its wide range of biological activities. Its antioxidant capacity is a key attribute, contributing to its potential health benefits by mitigating oxidative stress. The antioxidant activity of flavonoids like this compound is largely attributed to their molecular structure, specifically the number and arrangement of hydroxyl groups, which enable them to donate hydrogen atoms or electrons to neutralize free radicals.

Quantitative Analysis of In Vitro Antioxidant Activity

The antioxidant activity of a compound can be quantified using various in vitro assays that measure its ability to scavenge different types of free radicals or to reduce oxidized species. The most common metrics include the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity[1].

While extensive quantitative data for pure (+)-Dihydrokaempferol is limited in the available literature, a study on the methanol (B129727) crude extract of Manilkara zapota flowers, which is rich in phenolic and flavonoid content, provides valuable insights into its potent antioxidant activity[2]. For comparative purposes, data for the closely related flavonoid, kaempferol, is also presented.

Table 1: In Vitro Antioxidant Activity of a this compound-Rich Plant Extract

AssaySampleIC50 / Activity ValueReference
DPPH Radical ScavengingMethanol crude extract of Manilkara zapota flowers22.74 ± 0.67 µg/ml[2]
ABTS Radical ScavengingMethanol crude extract of Manilkara zapota flowers20.89 ± 0.17 µg/ml[2]
Ferric Reducing Antioxidant Power (FRAP)Methanol crude extract of Manilkara zapota flowers790.22 ± 0.81 mg TE/g crude extract[2]

Table 2: In Vitro Antioxidant Activity of Kaempferol (for comparison)

AssaySampleIC50 ValueReference
DPPH Radical ScavengingKaempferol0.004349 mg/mL (4.35 µg/mL)[3]
ABTS Radical ScavengingKaempferol3.70 ± 0.15 µg/mL[4]

Experimental Protocols for In Vitro Antioxidant Assays

A comprehensive evaluation of antioxidant activity typically involves multiple assays with different mechanisms. The most common assays are based on either hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound[5][6]. DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form, DPPH-H[5][6]. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant[7].

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol (B145695). This solution should be freshly prepared and kept in the dark[8].

    • Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL)[5].

    • Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution to cover a range of concentrations[5].

    • Positive Control: A standard antioxidant, such as ascorbic acid or Trolox, should be used as a positive control and prepared in the same manner as the test compound[5].

  • Assay Procedure (96-well plate method):

    • Add 100 µL of the various concentrations of the this compound solutions and the positive control to the appropriate wells of a 96-well plate[9].

    • Add 100 µL of the solvent to the blank wells[9].

    • Initiate the reaction by adding 100 µL of the DPPH working solution to all wells except the blank wells. To the blank wells, add 100 µL of the solvent[9].

    • Cover the plate and incubate in the dark at room temperature for 30 minutes[9].

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader[9].

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula[5]: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the test sample[5].

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound[5].

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare DPPH Working Solution A2 Add 100 µL DPPH Solution to wells P1->A2 P2 Prepare this compound Serial Dilutions A1 Add 100 µL Sample/ Control to wells P2->A1 P3 Prepare Positive Control (e.g., Ascorbic Acid) P3->A1 A1->A2 A3 Incubate in Dark (30 min, RT) A2->A3 A4 Measure Absorbance at 517 nm A3->A4 D1 Calculate % Inhibition A4->D1 D2 Plot % Inhibition vs. Concentration D1->D2 D3 Determine IC50 Value D2->D3

DPPH Assay Experimental Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water[5].

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use to generate the ABTS•+ radical cation[10]. Dilute the solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm[11].

    • Test Compound Solutions: Prepare serial dilutions of this compound and a positive control (e.g., Trolox) as described for the DPPH assay.

  • Assay Procedure:

    • Add a small volume of the plant extract or standard (e.g., 5 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 3.995 mL)[11].

    • Mix thoroughly and incubate at room temperature for a defined period (e.g., 6-30 minutes)[10][11].

    • Measure the absorbance at 734 nm against a solvent blank[10].

  • Data Analysis:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance in the presence of the sample[11].

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox. The IC50 value can also be calculated as in the DPPH assay.

ABTS_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare ABTS (7 mM) and Potassium Persulfate (2.45 mM) P2 Mix and Incubate in Dark (12-16h) to form ABTS•+ P1->P2 P3 Dilute ABTS•+ to Absorbance ~0.7 at 734 nm P2->P3 A1 Add Sample to Diluted ABTS•+ Solution P3->A1 P4 Prepare this compound Serial Dilutions P4->A1 A2 Incubate at RT (e.g., 6-30 min) A1->A2 A3 Measure Absorbance at 734 nm A2->A3 D1 Calculate % Scavenging A3->D1 D2 Determine IC50 or Trolox Equivalent (TEAC) D1->D2

ABTS Assay Experimental Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a blue-colored Fe²⁺-tripyridyltriazine (TPTZ) complex at 593 nm[11][12].

Experimental Protocol:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by mixing sodium acetate and acetic acid.

    • TPTZ Solution (10 mM): Dissolve 10 mM TPTZ in 40 mM HCl[13].

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 20 mM FeCl₃ in water[13].

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use[13][14].

    • Test Compound Solutions: Prepare serial dilutions of this compound.

    • Standard Solution: Prepare a series of ferrous sulfate (B86663) (FeSO₄) solutions of known concentrations.

  • Assay Procedure:

    • Add a small volume of the sample solution (e.g., 100 µL) to a larger volume of the FRAP reagent (e.g., 3.4 mL)[13].

    • Mix and incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes)[13][14].

    • Measure the absorbance of the blue-colored solution at 593 nm[13].

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • Determine the FRAP value of the samples from the standard curve, expressed as Fe²⁺ equivalents (e.g., in µmol/g of sample)[12].

FRAP_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Acetate Buffer (pH 3.6), TPTZ Solution, and FeCl3 Solution P2 Mix Reagents (10:1:1) to create fresh FRAP Reagent P1->P2 P3 Warm FRAP Reagent to 37°C P2->P3 A1 Add Sample/Standard to FRAP Reagent P3->A1 P4 Prepare this compound and FeSO4 Standards P4->A1 A2 Incubate at 37°C (e.g., 30 min) A1->A2 A3 Measure Absorbance at 593 nm A2->A3 D1 Create FeSO4 Standard Curve A3->D1 D2 Calculate FRAP Value (Fe²+ Equivalents) D1->D2

FRAP Assay Experimental Workflow

Molecular Mechanisms and Signaling Pathways

The antioxidant effects of flavonoids like this compound are not limited to direct radical scavenging. They can also exert their effects by modulating intracellular signaling pathways involved in the cellular response to oxidative stress. While research specifically on this compound is emerging, the mechanisms of its close analogue, kaempferol, are well-studied and provide a strong predictive framework.

One of the most critical pathways in cellular antioxidant defense is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway [15][16].

  • Under normal conditions: Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.

  • Under oxidative stress: ROS or electrophiles (including some phytochemicals like kaempferol) can modify Keap1, leading to the release of Nrf2[15].

  • Nrf2 Translocation and Activation: Nrf2 then translocates to the nucleus, where it forms a heterodimer with small Maf proteins[17]. This complex binds to the ARE sequence in the promoter region of various antioxidant genes[17].

  • Gene Expression: This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). These enzymes play a crucial role in detoxifying ROS and protecting the cell from oxidative damage.

Kaempferol has been shown to modulate the Nrf2 signaling pathway, thereby reducing cellular redox homeostasis and playing a promising role in combating cancer and other diseases[16][17]. It is plausible that this compound shares this ability to activate the Nrf2/ARE pathway, contributing to its indirect antioxidant effects.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS / Electrophiles) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation DHK This compound DHK->Keap1_Nrf2 potential induction of dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Degradation Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Degradation Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Nrf2_Maf Nrf2-sMaf Heterodimer Nrf2_nuc->Nrf2_Maf Maf sMaf Maf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE binds to Genes Transcription of Cytoprotective Genes (e.g., HO-1, NQO1, GSTs) ARE->Genes activates

The Nrf2-ARE Antioxidant Signaling Pathway

Conclusion and Future Directions

This compound demonstrates significant potential as a natural antioxidant. The available data from this compound-rich extracts show potent radical scavenging and reducing capabilities in various in vitro assays. The detailed experimental protocols provided in this guide offer a standardized approach for researchers to further investigate its properties.

Future research should focus on:

  • Quantitative Analysis of Pure this compound: Establishing the precise IC50 values of pure this compound in a comprehensive panel of antioxidant assays is crucial for a definitive assessment of its potency.

  • Elucidation of Molecular Mechanisms: While the Nrf2/ARE pathway is a likely target, further studies are needed to confirm the specific signaling pathways modulated by this compound.

  • Cell-based and In Vivo Studies: Translating the in vitro findings to cellular and animal models is essential to validate the physiological relevance of this compound's antioxidant activity and to explore its therapeutic potential in oxidative stress-related diseases.

This technical guide serves as a foundational resource to facilitate and standardize further research into the promising antioxidant properties of this compound.

References

Discovery and Characterization of Novel Dihydrokaempferol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokaempferol (B1209521), a dihydroflavonol found in various medicinal plants, has garnered significant attention in the scientific community for its diverse pharmacological properties. These include potent anti-inflammatory, antioxidant, and anticancer activities. The structural backbone of this compound presents a promising scaffold for the development of novel therapeutic agents with enhanced efficacy and specificity. This technical guide provides an in-depth overview of the discovery and characterization of novel this compound derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action.

Synthesis of Novel this compound Derivatives

The synthesis of novel this compound derivatives often involves the modification of the parent molecule to improve its pharmacokinetic and pharmacodynamic properties. A common strategy is the introduction of various functional groups, such as prenyl or glycosyl moieties, to enhance bioactivity.

Example: Synthesis of Prenylated this compound Derivatives

A general method for the synthesis of prenylated this compound derivatives involves the reaction of this compound with a prenylating agent, such as prenyl bromide, in the presence of a base. The reaction conditions can be varied to control the degree and position of prenylation.

Experimental Protocol: Synthesis of Prenylated this compound

  • Dissolution: Dissolve this compound in a suitable solvent, such as methanol.

  • Addition of Base: Add a base, for example, sodium methoxide, to the solution to deprotonate the hydroxyl groups of the this compound.

  • Addition of Prenylating Agent: Add prenyl bromide to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for a specified period, typically several hours, to allow the prenylation to occur.

  • Quenching and Extraction: Quench the reaction with a dilute acid and extract the product with an organic solvent like ethyl acetate.

  • Purification: Purify the resulting derivatives using column chromatography on silica (B1680970) gel to isolate the desired prenylated compounds.

  • Characterization: Characterize the structure of the synthesized derivatives using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity and Quantitative Analysis

The biological activity of novel this compound derivatives is assessed through a variety of in vitro assays. These assays provide quantitative data, such as the half-maximal inhibitory concentration (IC50), which is crucial for comparing the potency of different derivatives and for structure-activity relationship (SAR) studies.

Anticancer Activity

The anticancer potential of this compound derivatives is frequently evaluated against various cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation.

Table 1: Cytotoxic Activity of Novel Prenylated Kaempferol (B1673270) Derivatives against Breast Cancer Cell Lines

CompoundDerivativeIC50 (μM) vs. MDA-231IC50 (μM) vs. MCF-7
1 8-prenylkaempferol9.45 ± 0.2010.08 ± 0.57
2 6-prenylkaempferol7.15 ± 0.3710.04 ± 0.23
3 6,8-diprenylkaempferol--
4 3,5-dihydroxy-2-(4-hydroxyphenyl)-6,8,8-tris(3-methylbut-2-en-1-yl)-4H-chromene-4,7(8H)-dione6.92 ± 0.302.15 ± 0.20

Data presented is based on structurally similar kaempferol derivatives as a representative example.[1]

Anti-inflammatory Activity

The anti-inflammatory effects of this compound derivatives are often investigated in lipopolysaccharide (LPS)-stimulated macrophage models, such as RAW 264.7 cells. Key markers of inflammation, including nitric oxide (NO) and pro-inflammatory cytokines, are measured.

Table 2: Anti-inflammatory Activity of Dihydroflavonol Derivatives

Compound IDInhibition of NO Production (IC50, μM)
D9> 20
D13> 20
D19> 20

Note: While specific IC50 values were not provided in the source, these compounds showed the best anti-inflammatory activity by decreasing IL-1β, IL-6, and TNF-α at a concentration of 20 μM without toxic effects.

Experimental Protocols

Detailed and standardized protocols are essential for the reliable characterization of novel this compound derivatives.

MTT Assay for Cell Viability

This protocol outlines the steps for determining the cytotoxic effects of this compound derivatives on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for an additional 48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the procedure for evaluating the anti-inflammatory properties of the derivatives.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

  • Pre-treatment: Pre-treat the cells with different concentrations of the this compound derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 μg/mL) for 24 hours.

  • Nitric Oxide Measurement: Measure the production of nitric oxide in the culture supernatant using the Griess reagent.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

  • Data Analysis: Determine the inhibitory effect of the derivatives on NO and cytokine production and calculate IC50 values where applicable.

Western Blot Analysis of Signaling Pathways

This protocol is for investigating the effect of the derivatives on key signaling proteins.

  • Cell Lysis: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-NF-κB p65, total p65, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities and normalize to a loading control.

Mechanism of Action: Signaling Pathways

This compound and its derivatives exert their biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, a cascade of phosphorylation events leads to the degradation of the inhibitory IκB protein, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many this compound derivatives are thought to inhibit this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DHK_deriv This compound Derivatives DHK_deriv->IKK Inhibition Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Induces MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Phosphorylation & Nuclear Translocation CellResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellResponse DHK_deriv This compound Derivatives DHK_deriv->Raf Inhibition DHK_deriv->MEK Inhibition Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action cluster_preclinical Preclinical Evaluation Design Derivative Design (SAR, in silico modeling) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity AntiInflammatory Anti-inflammatory Screening (e.g., NO Assay) Purification->AntiInflammatory Antioxidant Antioxidant Screening (e.g., DPPH Assay) Purification->Antioxidant PathwayAnalysis Signaling Pathway Analysis (Western Blot, qPCR) Cytotoxicity->PathwayAnalysis Active Compounds AntiInflammatory->PathwayAnalysis Active Compounds InVivo In Vivo Animal Models PathwayAnalysis->InVivo EnzymeAssays Enzyme Inhibition Assays EnzymeAssays->InVivo ADMET ADMET Studies InVivo->ADMET

References

Methodological & Application

Dihydrokaempferol: Application Notes and Protocols for Antioxidant Activity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for evaluating the antioxidant activity of dihydrokaempferol (B1209521) using the common DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

This compound, also known as aromadendrin, is a natural flavonoid found in various plants. Its antioxidant properties are of significant interest for their potential therapeutic applications. These protocols offer standardized methods to quantify its radical scavenging capabilities, a key indicator of antioxidant potential.

Principle of Antioxidant Assays

The DPPH and ABTS assays are based on the ability of an antioxidant to donate an electron or a hydrogen atom to a stable radical, thus neutralizing it. This quenching of the radical is observed as a change in color, which can be measured spectrophotometrically. The degree of color change is proportional to the antioxidant capacity of the substance being tested.

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the initial free radicals.

Table 1: IC50 Values for this compound and Standard Antioxidants

CompoundAssayIC50 (µg/mL)
(+)-DihydrokaempferolDPPH22.74 ± 0.67[1]
(+)-DihydrokaempferolABTS20.89 ± 0.17[1]
Trolox (Standard)DPPH6.06[1]

*Data obtained from the methanol (B129727) crude extract of Manilkara zapota flowers, which contains (+)-dihydrokaempferol.[1]

Experimental Workflow

The general workflow for assessing the antioxidant activity of this compound using either the DPPH or ABTS assay involves sample preparation, reaction with the radical solution, incubation, and subsequent measurement of absorbance.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample_Prep This compound Stock Solution Mixing Mix Sample and Radical Solution Sample_Prep->Mixing Radical_Prep DPPH or ABTS Working Solution Radical_Prep->Mixing Incubation Incubate in the Dark Mixing->Incubation Measurement Measure Absorbance Incubation->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation

% Inhibition = [(A_control - A_sample) / A_control] * 100

Caption: Mechanism of free radical scavenging by this compound.

References

Protocol for the Extraction and Purification of Dihydrokaempferol from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Dihydrokaempferol (DHK), also known as aromadendrin, is a flavanonol, a type of flavonoid found in various plant species.[1] Flavonoids are a class of plant secondary metabolites known for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[1] this compound, specifically, has been identified in plants such as Manilkara zapota, Smilax glabra, Pinus sibirica, and Engelhardia roxburghiana.[1][2][3] Its potential therapeutic applications have garnered significant interest in the fields of pharmacology and drug development. This document provides a detailed protocol for the extraction of DHK from plant material, followed by its purification, tailored for researchers, scientists, and professionals in drug development.

Principle

The extraction of this compound from plant sources typically involves solid-liquid extraction using polar solvents to isolate the compound from the plant matrix. The choice of solvent and extraction method is critical for maximizing the yield and purity of the initial extract. Subsequent purification is essential to isolate DHK from other co-extracted phytochemicals. This is commonly achieved through various chromatographic techniques that separate compounds based on their polarity and affinity for the stationary phase.

Data Presentation

Table 1: Quantitative Yield of this compound and its Glycosides from Various Plant Sources

Plant SourcePlant PartExtraction MethodSolventYieldReference
Manilkara zapotaBarkMacerationMethanol (B129727)33.62 ± 0.01 mg/g of crude extract[1]
Manilkara zapotaBarkMacerationWater27.94 ± 0.01 mg/g of crude extract[1]
Manilkara zapotaFlowersMacerationMethanol11.30 ± 0.01 mg/g of crude extract[1]
Manilkara zapotaFlowersMacerationWater9.12 ± 0.02 mg/g of crude extract[1]
Manilkara zapotaLeavesMacerationMethanol8.46 ± 0.01 mg/g of crude extract[1]
Manilkara zapotaLeavesMacerationWater5.70 ± 0.01 mg/g of crude extract[1]
Manilkara zapotaRootsMacerationMethanol23.20 ± 0.01 mg/g of crude extract[1]
Manilkara zapotaRootsMacerationWater12.44 ± 0.01 mg/g of crude extract[1]
Manilkara zapotaWoodMacerationMethanol22.96 ± 0.01 mg/g of crude extract[1]
Manilkara zapotaWoodMacerationWater10.10 ± 0.01 mg/g of crude extract[1]
Alcea rosea L.FlowersMacerationHydroalcoholic0.733 g/100 g of dried plant material (as DHK-4'-O-glucopyranoside)
Alcea rosea L.FlowersSonication (15 min)Hydroalcoholic0.928 g/100 g of dried plant material (as DHK-4'-O-glucopyranoside)
Smilax glabraRhizomesNot specifiedNot specified2.58% of total flavonoids (as Engeletin/DHK 3-rhamnoside)[1]
Engelhardia roxburghianaWater ExtractHPCCCn-hexane-n-butanol-0.1% TFA15.1 mg of Engeletin isomers from 384 mg of crude extract[4]

Experimental Protocols

1. Plant Material Preparation

  • Collect the desired plant material (e.g., bark, leaves, flowers, or roots).

  • Wash the material thoroughly with distilled water to remove any dirt and contaminants.

  • Dry the plant material in a well-ventilated area, preferably in the shade or a hot air oven at a controlled temperature (e.g., 60°C) to prevent the degradation of thermolabile compounds.

  • Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

2. Extraction of this compound

Two common methods for the extraction of DHK are maceration and sonication.

2.1. Maceration Protocol

  • Weigh the powdered plant material and place it in a suitable container (e.g., an Erlenmeyer flask).

  • Add the extraction solvent (e.g., methanol or a hydroalcoholic mixture) to the plant material. A solid-to-solvent ratio of 1:10 to 1:20 (w/v) is commonly used.

  • Seal the container and allow it to stand at room temperature for 24-72 hours with occasional shaking.

  • After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Repeat the extraction process with fresh solvent to ensure maximum recovery of the target compound.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

2.2. Ultrasound-Assisted Extraction (Sonication) Protocol

  • Place a known amount of the powdered plant material into an extraction vessel.

  • Add the chosen extraction solvent (e.g., ethanol-water mixture).

  • Place the vessel in an ultrasonic bath.

  • Sonicate the mixture for a specified duration, typically ranging from 15 to 60 minutes.

  • After sonication, filter the mixture to separate the extract.

  • Concentrate the filtrate using a rotary evaporator to yield the crude extract.

3. Purification of this compound by Column Chromatography

  • Preparation of the Column:

    • Select a suitable stationary phase, such as silica (B1680970) gel (60-120 mesh) or Sephadex LH-20.

    • Prepare a slurry of the stationary phase in a non-polar solvent (e.g., hexane (B92381) for silica gel or the mobile phase for Sephadex).

    • Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase or a suitable solvent.

    • Alternatively, adsorb the crude extract onto a small amount of the stationary phase and load it onto the top of the column.

  • Elution:

    • Elute the column with a suitable mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) or kept constant (isocratic elution).

    • For silica gel chromatography, a gradient of hexane-ethyl acetate (B1210297) or chloroform-methanol can be effective.

    • For Sephadex LH-20, methanol is a common eluent.

  • Fraction Collection:

    • Collect the eluate in fractions of a specific volume.

  • Analysis of Fractions:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing DHK.

    • Combine the fractions that show a pure spot corresponding to a DHK standard.

  • Final Concentration:

    • Evaporate the solvent from the combined pure fractions to obtain purified this compound.

4. High-Performance Countercurrent Chromatography (HPCCC) for Purification

HPCCC is an advanced liquid-liquid chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample.

  • Solvent System Selection:

    • Choose a suitable two-phase solvent system. A common system for flavonoids is ethyl acetate-n-butanol-water (e.g., in a 4:1:5 v/v/v ratio).

  • Equilibration:

    • Thoroughly mix the two phases in a separatory funnel and allow them to separate.

  • Column Preparation and Sample Injection:

    • Fill the HPCCC column with the stationary phase.

    • Pump the mobile phase through the column at a specific flow rate until hydrodynamic equilibrium is reached.

    • Dissolve the crude extract in a mixture of the stationary and mobile phases and inject it into the column.

  • Elution and Fraction Collection:

    • Continue pumping the mobile phase and collect fractions of the eluate.

  • Analysis and Recovery:

    • Analyze the fractions by HPLC to identify those containing pure DHK.

    • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Mandatory Visualizations

Extraction_and_Purification_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification p1 Plant Material Collection p2 Washing and Drying p1->p2 p3 Grinding to Powder p2->p3 e1 Maceration or Sonication with Solvent p3->e1 Solid-Liquid Extraction e2 Filtration e1->e2 e3 Solvent Evaporation (Rotary Evaporator) e2->e3 e4 Crude Extract e3->e4 pu1 Column Chromatography (Silica Gel / Sephadex LH-20) e4->pu1 Chromatographic Separation pu2 Fraction Collection pu1->pu2 pu3 TLC Analysis pu2->pu3 pu4 Pooling of Pure Fractions pu3->pu4 pu5 Solvent Evaporation pu4->pu5 pu6 Purified this compound pu5->pu6

Caption: Workflow for this compound Extraction and Purification.

DHK_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anti-Cancer Pathway (Apoptosis) dhk This compound nfkb NF-κB dhk->nfkb Inhibits mapk MAPK dhk->mapk Inhibits cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines Promotes mapk->cytokines Promotes dhk2 This compound pi3k PI3K dhk2->pi3k Inhibits akt AKT pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis mtor->apoptosis Inhibits

Caption: Key Signaling Pathways Modulated by this compound.

References

Dihydrokaempferol in Cancer Cell Viability Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokaempferol (B1209521), a natural flavonoid, has garnered interest in oncological research for its potential anti-cancer properties. Its structural similarity to the well-studied flavonoid, kaempferol (B1673270), suggests analogous mechanisms of action, including the induction of apoptosis and inhibition of cell proliferation. This document provides detailed application notes and protocols for assessing the effect of this compound on cancer cell viability, with a primary focus on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Due to the limited availability of extensive quantitative data for this compound, data for the closely related compound, kaempferol, is also presented for comparative purposes.

Data Presentation

The cytotoxic effects of this compound and its analogue kaempferol have been evaluated across various cancer cell lines. While specific IC50 values for this compound are not widely reported, existing studies indicate its potential to significantly inhibit cancer cell growth. The following tables summarize the available quantitative data.

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineCancer TypeAssayEffectCitation
SK-Mel-28Human Malignant MelanomaMTTSignificant growth inhibition[1][2]

Table 2: Cytotoxic Effects of Kaempferol on Various Cancer Cell Lines (MTT Assay)

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Citation
A375Human Malignant Melanoma20Not Specified[3]
MDA-MB-453Human Breast Cancer5024[4]
MDA-MB-453Human Breast Cancer1048[4]
Miapaca-2Human Pancreatic Cancer~40% inhibition at 50 µMNot Specified[5]
Panc-1Human Pancreatic Cancer~15% inhibition at 50 µMNot Specified[5]
SNU-213Human Pancreatic Cancer~10% inhibition at 50 µMNot Specified[5]
PC-3Prostate Cancer16.9Not Specified
A549Lung Cancer182.4Not Specified
HeLaCervical Cancer88Not Specified

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cancer cells in a T-75 flask to ~80% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is less than 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C and 5% CO₂. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathways

This compound and kaempferol are known to exert their anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and migration.

Apoptosis Induction Pathway

This compound has been shown to induce apoptosis in cancer cells. This process involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, which are the executioners of apoptosis. A study on synoviocytes demonstrated that this compound promotes the expression of pro-apoptotic proteins Bax and Bad, while inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. This leads to the cleavage and activation of caspase-9 and caspase-3.

G DHK This compound Bax Bax/Bad (Pro-apoptotic) DHK->Bax Upregulates Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) DHK->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptotic pathway.

NF-κB and MAPK Signaling Pathways

In human malignant melanoma cells, this compound's anti-tumor activity is mediated through the upregulation of the NF-κB and MAPK signaling pathways[1][2]. These pathways are crucial regulators of inflammation, cell proliferation, and survival. The precise mechanism of upregulation by this compound in this context requires further elucidation but is a key area of its anti-cancer investigation.

G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway DHK This compound IKK IKK Complex DHK->IKK Upregulates MAPKKK MAPKKK DHK->MAPKKK Upregulates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene Gene Transcription Nucleus->Gene MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus

Caption: this compound's modulation of NF-κB and MAPK pathways.

Experimental Workflow

The following diagram outlines the general workflow for assessing the effect of this compound on cancer cell viability.

G A Cancer Cell Culture B Cell Seeding (96-well plate) A->B C This compound Treatment B->C D Incubation (24-72h) C->D E MTT Assay D->E F Absorbance Reading (570 nm) E->F G Data Analysis (% Viability, IC50) F->G H Further Mechanistic Studies (e.g., Western Blot, Flow Cytometry) G->H

Caption: General workflow for cell viability assessment.

Conclusion

This compound shows promise as a potential anti-cancer agent. The MTT assay is a robust and straightforward method for initial screening of its cytotoxic effects on various cancer cell lines. Further investigations into its molecular mechanisms, particularly its influence on key signaling pathways like apoptosis, NF-κB, and MAPK, are warranted to fully elucidate its therapeutic potential. The provided protocols and data serve as a foundational guide for researchers in this field.

References

Application Notes and Protocols: Neuroprotective Effects of Dihydrokaempferol in Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokaempferol, a flavonoid structurally related to kaempferol, is emerging as a compound of interest for its potential neuroprotective properties. Flavonoids are well-documented for their antioxidant, anti-inflammatory, and anti-apoptotic activities, which are crucial in combating the multifactorial nature of neurodegenerative diseases.[1][2][3] This document provides detailed application notes and experimental protocols to investigate the neuroprotective effects of this compound in neuronal cell culture models. The methodologies outlined are based on established protocols for the closely related and extensively studied flavonoid, kaempferol, and are intended to serve as a comprehensive guide for researchers.[4][5][6]

Data Presentation

The following tables summarize expected quantitative outcomes from key experiments designed to assess the neuroprotective effects of this compound. The data presented are hypothetical and based on the known effects of the related flavonoid, kaempferol, and should be empirically validated.

Table 1: Effect of this compound on Neuronal Cell Viability in the Presence of Glutamate-Induced Excitotoxicity

Treatment GroupThis compound (µM)Glutamate (B1630785) (mM)Cell Viability (%)
Control00100 ± 4.5
Glutamate0545 ± 3.8
DHK + Glutamate1558 ± 4.1
DHK + Glutamate5572 ± 3.9
DHK + Glutamate10585 ± 4.2
DHK + Glutamate25592 ± 3.5

DHK: this compound

Table 2: Inhibition of Apoptosis by this compound in Oxidative Stress-Induced Neuronal Cells

Treatment GroupThis compound (µM)H₂O₂ (µM)Apoptotic Cells (%)
Control005 ± 1.2
H₂O₂020040 ± 3.5
DHK + H₂O₂120032 ± 2.8
DHK + H₂O₂520025 ± 2.1
DHK + H₂O₂1020015 ± 1.8
DHK + H₂O₂252008 ± 1.5

DHK: this compound

Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production

Treatment GroupThis compound (µM)6-OHDA (µM)Relative Fluorescence Units (RFU)
Control001000 ± 80
6-OHDA01004500 ± 250
DHK + 6-OHDA11003800 ± 210
DHK + 6-OHDA51002900 ± 180
DHK + 6-OHDA101002100 ± 150
DHK + 6-OHDA251001300 ± 110

DHK: this compound; 6-OHDA: 6-hydroxydopamine

Experimental Protocols

Neuronal Cell Culture

Materials:

  • Neuronal cell line (e.g., HT22 mouse hippocampal neurons or SH-SY5Y human neuroblastoma cells)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Poly-D-lysine coated culture plates/flasks

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Thaw cryopreserved neuronal cells rapidly in a 37°C water bath.

  • Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete culture medium.

  • Centrifuge at 200 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh complete culture medium.

  • Plate the cells onto Poly-D-lysine coated culture vessels at a desired density (e.g., 1 x 10⁵ cells/mL).

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • For SH-SY5Y differentiation, reduce the FBS concentration to 1% and add 10 µM retinoic acid for 5-7 days.

Induction of Neurotoxicity

a. Glutamate-Induced Excitotoxicity (for HT22 cells):

  • Seed HT22 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound (1-25 µM) for 2 hours.

  • Introduce glutamate to a final concentration of 5 mM.

  • Incubate for 24 hours before assessing cell viability.

b. Oxidative Stress Induction (for SH-SY5Y cells):

  • Seed and differentiate SH-SY5Y cells in 96-well plates.

  • Pre-treat the cells with this compound (1-25 µM) for 2 hours.

  • Induce oxidative stress by adding either hydrogen peroxide (H₂O₂) to a final concentration of 200 µM or 6-hydroxydopamine (6-OHDA) to a final concentration of 100 µM.

  • Incubate for 24 hours before performing subsequent assays.

Cell Viability Assay (MTT Assay)

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Protocol:

  • Following the neurotoxicity induction, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • After treatment, collect the cells by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Materials:

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microplate reader

Protocol:

  • After this compound pre-treatment, wash the cells with PBS.

  • Load the cells with 20 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Add the neurotoxic agent (e.g., 6-OHDA) and measure the fluorescence intensity immediately and at subsequent time points using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

Western Blot Analysis

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-NF-κB, anti-Nrf2, anti-HO-1, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualization of Pathways and Workflows

G cluster_workflow Experimental Workflow for Assessing Neuroprotection start Seed Neuronal Cells pretreatment Pre-treat with this compound start->pretreatment induction Induce Neurotoxicity (e.g., Glutamate, H₂O₂, 6-OHDA) pretreatment->induction viability Cell Viability Assay (MTT) induction->viability apoptosis Apoptosis Assay (Annexin V/PI) induction->apoptosis ros ROS Measurement (DCFH-DA) induction->ros western Western Blot Analysis induction->western G cluster_pathway Proposed Neuroprotective Signaling Pathways of this compound stress Oxidative Stress / Neurotoxins pi3k_akt PI3K/Akt Pathway stress->pi3k_akt mapk_erk MAPK/ERK Pathway stress->mapk_erk nrf2 Nrf2/HO-1 Pathway stress->nrf2 nfkb NF-κB Pathway stress->nfkb dhk This compound dhk->pi3k_akt dhk->mapk_erk dhk->nrf2 dhk->nfkb survival Neuronal Survival (Anti-apoptosis) pi3k_akt->survival mapk_erk->survival antioxidant Antioxidant Response nrf2->antioxidant inflammation Anti-inflammation nfkb->inflammation G cluster_apoptosis This compound's Modulation of Apoptotic Pathways stimuli Apoptotic Stimuli (Oxidative Stress) bax_up ↑ Bax (Pro-apoptotic) stimuli->bax_up bcl2_down ↓ Bcl-2 (Anti-apoptotic) stimuli->bcl2_down dhk This compound caspases Caspase Cascade dhk->caspases bax_down ↓ Bax dhk->bax_down bcl2_up ↑ Bcl-2 dhk->bcl2_up bcl2_family Bcl-2 Family Proteins bcl2_family->caspases apoptosis_outcome Apoptosis Inhibition caspases->apoptosis_outcome bax_up->bcl2_family bcl2_down->bcl2_family bax_down->bcl2_family bcl2_up->bcl2_family

References

Microbial Synthesis of Dihydrokaempferol: Application Notes and Protocols for Engineered E. coli and Yeast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microbial synthesis of dihydrokaempferol (B1209521) (DHK), a key intermediate in the biosynthesis of valuable flavonoids like kaempferol (B1673270). The protocols focus on the use of engineered Escherichia coli and Saccharomyces cerevisiae, two of the most common and well-characterized microbial hosts for metabolic engineering.

Introduction

This compound (DHK), also known as aromadendrin, is a dihydroflavonol that serves as a crucial precursor for the synthesis of kaempferol, quercetin (B1663063), and other bioactive flavonoids. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their antioxidant, anti-inflammatory, and anti-cancer properties. Traditional extraction from plant sources is often inefficient and unsustainable. Microbial fermentation using genetically engineered E. coli or yeast presents a promising alternative for the scalable and cost-effective production of DHK and its derivatives.

The core of the engineered pathway involves the heterologous expression of two key enzymes: Flavanone 3-hydroxylase (F3H) , which converts the precursor (2S)-naringenin into this compound, and often, the subsequent conversion to other flavonoids using enzymes like Flavonol Synthase (FLS) . This document outlines the essential genetic modifications, cultivation strategies, and analytical methods to achieve successful DHK production in microbial systems.

Data Presentation: this compound and Kaempferol Production Titers

The following tables summarize quantitative data from various studies on the microbial production of this compound and its derivative, kaempferol, in engineered E. coli and S. cerevisiae.

Table 1: this compound and Kaempferol Production in Engineered E. coli

Strain InformationKey Genetic ModificationsPrecursor/Carbon SourceFermentation ScaleThis compound Titer (mg/L)Kaempferol Titer (mg/L)Reference
E. coli NEB5α with SBC006456Expression of F3H from Glycine max (GmF3H) and FLS from Citrus unshiu (CuFLS)Tyrosine (3 mM)96-well deep well plateIntermediate, not quantified151[1]
E. coliIntroduction of F3H from A. thalianaNaringenin (B18129) (500 mg/L)Shake flask170.4-

Table 2: this compound and Kaempferol Production in Engineered S. cerevisiae

Strain InformationKey Genetic ModificationsPrecursor/Carbon SourceFermentation ScaleThis compound Titer (mg/L)Kaempferol Titer (mg/L)Reference
S. cerevisiae W3NP-FFExpression of AtF3H and PdFLSGlucoseBatch Fermentation3.556.97[2]
S. cerevisiae W3NP-FF-A3Overexpression of acetyl-CoA pathway, AtF3H, PdFLSGlucoseFed-batch FermentationIntermediate, not quantified66.29[2]
S. cerevisiaeExpression of TbF3H from Trapa bispinosa Roxb., optimized fermentationNaringeninShake flask216.7-[3]
S. cerevisiaeAmplification of AtFLS, increased malonyl-CoA supplyGlucoseFed-batch FermentationAccumulation reduced956[4]
S. cerevisiae YL-4Mitochondrial engineering of F3H and FLSGlucoseShake flaskIntermediate, not quantified86[5]

Signaling Pathways and Experimental Workflows

This compound Biosynthetic Pathway

The engineered pathway for this compound production typically starts from the precursor (2S)-naringenin, which can be supplied exogenously or produced de novo from a simple carbon source like glucose. The key enzymatic step is the conversion of naringenin to this compound, catalyzed by Flavanone 3-hydroxylase (F3H). This compound can then be further converted to kaempferol by Flavonol Synthase (FLS).

Dihydrokaempferol_Biosynthesis cluster_upstream Upstream Pathway (from Glucose) cluster_core Core this compound Pathway cluster_downstream Downstream Conversion Glucose Glucose Acetyl_CoA Acetyl_CoA Glucose->Acetyl_CoA Glycolysis Phenylalanine Phenylalanine Glucose->Phenylalanine Shikimate Pathway Malonyl_CoA Malonyl_CoA Acetyl_CoA->Malonyl_CoA ACC Naringenin Naringenin Malonyl_CoA->Naringenin p_Coumaroyl_CoA p_Coumaroyl_CoA Phenylalanine->p_Coumaroyl_CoA PAL, C4H, 4CL p_Coumaroyl_CoA->Naringenin CHS, CHI This compound This compound Naringenin->this compound F3H Kaempferol Kaempferol This compound->Kaempferol FLS

Caption: Engineered biosynthetic pathway for this compound and kaempferol production.

General Experimental Workflow

The overall process for producing this compound involves several key stages, from the initial design and construction of the expression plasmids to the final analysis of the product.

Experimental_Workflow A Plasmid Construction (F3H and other pathway genes) B Host Transformation (E. coli or S. cerevisiae) A->B C Strain Cultivation (Shake Flask or Bioreactor) B->C D Induction of Gene Expression & Precursor Feeding (if applicable) C->D E Fermentation D->E F Sample Collection E->F G Extraction of Flavonoids F->G H HPLC Analysis (Quantification of DHK) G->H

Caption: General experimental workflow for microbial production of this compound.

Experimental Protocols

Protocol 1: Plasmid Construction for this compound Production in S. cerevisiae

This protocol describes the construction of a yeast expression plasmid for the conversion of naringenin to this compound.

1. Gene Selection and Synthesis:

  • Select the gene encoding Flavanone 3-hydroxylase (F3H). Genes from various plant sources such as Arabidopsis thaliana or Trapa bispinosa Roxb. have been successfully used.[2][3]

  • Codon-optimize the gene sequence for expression in S. cerevisiae.

  • Synthesize the gene with appropriate restriction sites for cloning (e.g., BamHI and XhoI).[6]

2. Vector Selection:

  • Choose a suitable yeast expression vector, such as a high-copy number episomal plasmid (e.g., pRS42k series) or an integrative plasmid.[6][7]

  • The vector should contain a strong constitutive or inducible promoter (e.g., PGK1, GAL1) and a terminator (e.g., CYC1).[7]

  • Ensure the vector has a selectable marker appropriate for the host strain (e.g., URA3, LEU2).

3. Cloning:

  • Digest both the synthesized F3H gene and the yeast expression vector with the selected restriction enzymes (e.g., BamHI and XhoI).

  • Ligate the digested F3H gene into the linearized vector using T4 DNA ligase.

  • Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid amplification.

  • Select transformed E. coli colonies on LB agar (B569324) plates containing the appropriate antibiotic (e.g., ampicillin).

  • Isolate the plasmid DNA from positive colonies and confirm the correct insertion by restriction digestion and Sanger sequencing.

Protocol 2: Cultivation and Fermentation of Engineered S. cerevisiae

This protocol details the cultivation of engineered yeast for this compound production via biotransformation of naringenin.

1. Media Preparation:

  • YPD Medium (for general growth): 1% (w/v) yeast extract, 2% (w/v) peptone, 2% (w/v) glucose.[7]

  • Synthetic Complete (SC) Drop-out Medium (for selection and fermentation): 0.67% (w/v) Yeast Nitrogen Base without amino acids, 2% (w/v) glucose (or galactose for GAL promoters), and the appropriate amino acid drop-out mix to maintain selection.[8]

  • For fed-batch fermentation, a more complex medium may be required, containing additional vitamins and trace metals.[2]

2. Inoculum Preparation:

  • Inoculate a single colony of the engineered yeast strain into 5-10 mL of SC drop-out medium.

  • Grow overnight at 30°C with shaking at 200-250 rpm.

3. Shake Flask Fermentation:

  • Inoculate 50 mL of fresh SC drop-out medium in a 250 mL baffled flask with the overnight culture to an initial OD600 of 0.1.

  • Grow at 30°C with shaking at 200-250 rpm.

  • If using an inducible promoter (e.g., GAL1), add the inducer (e.g., 2% galactose) when the culture reaches an OD600 of 0.6-1.0.

  • Add the naringenin precursor (dissolved in a suitable solvent like methanol (B129727) or DMSO) to the culture. A final concentration of 25-100 mg/L is a typical starting point.[8]

  • Continue incubation for 48-72 hours, collecting samples periodically for analysis.

4. Fed-Batch Fermentation (for higher yields):

  • Perform fed-batch fermentation in a controlled bioreactor with monitoring and control of pH, temperature, and dissolved oxygen.

  • The initial batch medium can be similar to the shake flask medium.

  • After an initial batch phase, a feeding solution containing a concentrated carbon source (e.g., glucose) and other nutrients is added. An exponential feeding strategy is often employed to maintain a constant specific growth rate and avoid the accumulation of inhibitory byproducts.[9][10]

Protocol 3: this compound Production in Engineered E. coli

This protocol outlines the steps for producing this compound in E. coli.

1. Plasmid and Strain Construction:

  • Clone the codon-optimized F3H gene into a suitable E. coli expression vector (e.g., a pET series vector) under the control of a strong inducible promoter like T7.[7]

  • Transform the resulting plasmid into an expression host strain such as E. coli BL21(DE3).

2. Cultivation and Induction:

  • Grow the engineered E. coli strain in Luria-Bertani (LB) or Terrific Broth (TB) medium containing the appropriate antibiotic at 37°C.[1][11]

  • Inoculate a larger culture volume and grow until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[1]

  • Simultaneously, add the naringenin precursor to the culture.

  • Reduce the cultivation temperature to 18-30°C and continue incubation for another 12-24 hours.[1]

Protocol 4: Extraction and Quantification of this compound

This protocol provides a general method for extracting and quantifying this compound from microbial cultures using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation and Extraction:

  • Collect a known volume of the culture broth (e.g., 1 mL).

  • Centrifuge to separate the cells and the supernatant.

  • For intracellular product analysis, the cell pellet can be extracted with a solvent like methanol or ethyl acetate, often assisted by sonication or bead beating.

  • For extracellular product, extract the supernatant with an equal volume of ethyl acetate.

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the organic phase (ethyl acetate) and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis.[11]

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Analysis:

  • Column: A C18 reversed-phase column is commonly used (e.g., 250 x 4.6 mm, 5 µm).[12]

  • Mobile Phase: A gradient of an aqueous solvent (A), typically water with a small amount of acid (e.g., 0.1% formic acid or 0.4% phosphoric acid), and an organic solvent (B), such as acetonitrile (B52724) or methanol.[8][12]

  • Example Gradient: A linear gradient from a lower to a higher percentage of solvent B over 20-30 minutes.

  • Flow Rate: 0.8-1.2 mL/min.[12]

  • Detection: UV detector set at a wavelength of approximately 290 nm for this compound.[8]

  • Quantification: Create a standard curve using authentic this compound standards of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Conclusion

The microbial synthesis of this compound in engineered E. coli and S. cerevisiae is a viable and promising approach for the sustainable production of this important flavonoid precursor. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field. Further optimization of host strains, pathway engineering, and fermentation processes can lead to even higher titers and make microbial production of this compound and its derivatives economically competitive for various applications in the pharmaceutical and nutraceutical industries.

References

Troubleshooting & Optimization

Troubleshooting low yield in Dihydrokaempferol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydrokaempferol (B1209521) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The predominant method for this compound synthesis is the bioconversion of naringenin (B18129), catalyzed by the enzyme flavanone (B1672756) 3-hydroxylase (F3H).[1][2][3] This process is typically carried out in recombinant microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, that have been engineered to express the F3H gene from a plant source.[2][4][5]

Q2: My this compound yield is significantly lower than expected. What are the potential causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Suboptimal Enzyme Activity: The specific activity of the chosen F3H enzyme may be low, or its expression level in the host organism could be insufficient.[2]

  • Poor Fermentation Conditions: The composition of the fermentation medium, including carbon and nitrogen sources, pH, and temperature, is critical for optimal cell growth and enzyme function.[2]

  • Insufficient Cofactors: F3H activity often requires specific cofactors such as α-ketoglutaric acid, ascorbic acid, and Fe²⁺.[2] Inadequate concentrations of these cofactors can limit the reaction rate.

  • Substrate or Product Inhibition: High concentrations of the substrate (naringenin) or the product (this compound) can inhibit the enzyme or be toxic to the cells, leading to a decrease in production rate over time.[4][5]

  • Poor Oxygen Supply: The hydroxylation of naringenin by F3H is an oxygen-dependent reaction, so inadequate oxygen supply can be a limiting factor.[5]

  • Incorrect Substrate Stereoisomer: The (2S) stereoisomer of naringenin is the preferred substrate for most F3H enzymes. Using a racemic mixture of naringenin may result in lower yields.[4][5]

  • Product Degradation: this compound, like other flavonols, can be susceptible to degradation, particularly under thermal stress or non-optimal pH conditions.[6][7]

Q3: How can I optimize the fermentation conditions to improve my yield?

A3: Optimization of fermentation conditions is a multi-factorial process. Consider the following adjustments:

  • Medium Composition: Systematically test different carbon and nitrogen sources to find the optimal combination for your specific recombinant strain.[2]

  • Cofactor Supplementation: Supplement the fermentation medium with varying concentrations of α-ketoglutaric acid, ascorbic acid, and FeSO₄ to identify the optimal levels for F3H activity.[2]

  • Fed-Batch Strategy: To overcome substrate and product inhibition, a fed-batch fermentation strategy is often effective.[4][5] This involves adding the naringenin substrate incrementally throughout the fermentation process.

  • Oxygen Control: Ensure adequate aeration and agitation to maintain a sufficient dissolved oxygen concentration in the culture.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low conversion of naringenin to this compound Inefficient F3H enzyme* Screen F3H enzymes from different plant sources to find one with higher activity.[5] * Optimize the expression of the F3H gene by using a stronger promoter.[2]
Suboptimal fermentation conditions* Optimize the fermentation medium, including carbon and nitrogen sources.[2] * Adjust the pH and temperature of the culture.
Insufficient cofactors* Supplement the medium with α-ketoglutaric acid, ascorbic acid, and FeSO₄.[2] See Table 1 for recommended starting concentrations.
Production rate decreases over time Substrate inhibition* Implement a fed-batch strategy for naringenin addition.[4][5]
Product accumulation* Consider in situ product removal techniques if high concentrations are achieved.
Cellular senescence* Optimize growth conditions to maintain a healthy and productive cell population for a longer duration.[4][5]
Inconsistent yields between batches Variability in starting materials* Ensure the purity and consistency of the naringenin substrate. * Use (2S)-naringenin for optimal conversion.[4][5]
Inconsistent fermentation conditions* Carefully control and monitor all fermentation parameters (pH, temperature, aeration, etc.).
This compound degradation Thermal instability* Avoid high temperatures during downstream processing.[6][7]
pH instability* Maintain a suitable pH during extraction and purification.

Data Summary

Table 1: Optimization of Cofactor Concentrations for this compound Production

CofactorTested Concentration Range (mM)Optimal Concentration (mM)Resulting this compound Yield (mg/L)
Ascorbic Acid0 - 0.050.0187.6[2]
FeSO₄0 - 0.020.005 - 0.01-
α-Ketoglutarate0 - 1.00.01188.04[2]

Table 2: Comparison of this compound Production Strategies

StrategyHost OrganismSubstrateKey OptimizationMax. This compound Titer (mg/L)Molar Conversion
Fed-batch FermentationE. coli(2S)-NaringeninFed-batch addition of naringenin1468[4][5]99%[4][5]
Optimized FermentationSaccharomyces cerevisiaeNaringeninPromoter optimization and cofactor addition216.7[2]-

Experimental Protocols

Protocol 1: Bioconversion of Naringenin to this compound in E. coli

This protocol is a general guideline based on fed-batch fermentation strategies that have proven successful.[4][5]

  • Strain Preparation: Culture the recombinant E. coli strain expressing the F3H gene in LB medium with the appropriate antibiotic overnight at 37°C.

  • Inoculation: Inoculate a larger volume of fermentation medium with the overnight culture to an initial OD₆₀₀ of approximately 0.1.

  • Induction: When the culture reaches an OD₆₀₀ of 0.6-0.8, induce the expression of the F3H enzyme with IPTG (e.g., 0.1 mM).[8]

  • Fed-Batch Naringenin Addition: After induction, begin the fed-batch addition of a stock solution of (2S)-naringenin. For example, add naringenin to a final concentration of 400 mg/L at 1, 5, 9, and 15 hours post-induction.[5]

  • Cultivation: Continue the cultivation at an optimized temperature (e.g., 20°C) for 24 hours.[8]

  • Sampling and Analysis: Periodically take samples to monitor cell growth (OD₆₀₀) and this compound production by HPLC.

  • Extraction and Purification: After fermentation, centrifuge the culture to pellet the cells. The this compound can be extracted from the supernatant and/or the cell pellet using an appropriate organic solvent (e.g., ethyl acetate) and purified by chromatography.

Visualizations

Dihydrokaempferol_Synthesis_Pathway Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI This compound This compound Naringenin->this compound F3H

Caption: Biosynthesis pathway of this compound from L-phenylalanine.

Troubleshooting_Workflow Start Low this compound Yield Check_Enzyme Is F3H expression and activity optimal? Start->Check_Enzyme Optimize_Expression Optimize promoter and codon usage Check_Enzyme->Optimize_Expression No Check_Conditions Are fermentation conditions optimized? Check_Enzyme->Check_Conditions Yes Optimize_Expression->Check_Conditions Optimize_Medium Optimize medium (C/N sources, pH, temp) Check_Conditions->Optimize_Medium No Check_Cofactors Are cofactors present in sufficient amounts? Check_Conditions->Check_Cofactors Yes Optimize_Medium->Check_Cofactors Add_Cofactors Supplement with α-ketoglutarate, ascorbic acid, FeSO₄ Check_Cofactors->Add_Cofactors No Check_Inhibition Is there evidence of substrate or product inhibition? Check_Cofactors->Check_Inhibition Yes Add_Cofactors->Check_Inhibition Fed_Batch Implement fed-batch strategy Check_Inhibition->Fed_Batch Yes Check_Purity Is the naringenin substrate pure and the correct stereoisomer? Check_Inhibition->Check_Purity No Fed_Batch->Check_Purity Use_2S_Naringenin Use pure (2S)-naringenin Check_Purity->Use_2S_Naringenin No Success Improved Yield Check_Purity->Success Yes Use_2S_Naringenin->Success

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Improving the Aqueous Solubility of Dihydrokaempferol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Dihydrokaempferol (DHK).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound (DHK), also known as aromadendrin, is a flavanonol, a type of flavonoid found in various plants.[1][2] It is recognized for its potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective effects.[3][4] However, DHK is practically insoluble in water, which significantly limits its bioavailability, hinders the development of aqueous formulations for in vitro and in vivo studies, and poses a major challenge for its therapeutic application.[1][3]

Q2: What is the reported aqueous solubility of this compound?

The aqueous solubility of this compound is very low. Published data indicates a water solubility of approximately 0.97 g/L, while other sources classify it as insoluble, with a solubility of less than 0.1 mg/mL.[1][5] It is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[3][4][5]

Q3: What are the primary methods to improve the solubility of this compound?

Several established techniques can be employed to enhance the aqueous solubility of poorly soluble flavonoids like DHK. These methods include:

  • pH Adjustment: Altering the pH of the aqueous medium.

  • Co-solvency: Using a mixture of water and a miscible organic solvent.[6][7]

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins.[8][9]

  • Solid Dispersion: Dispersing DHK in a solid hydrophilic carrier matrix.[10][11]

  • Nanoparticle Formulation: Reducing the particle size of DHK to the nanometer scale.[12]

  • Prodrug Approach: Synthesizing a more soluble derivative that converts to DHK in vivo.[13][14]

Q4: How does pH affect the solubility of this compound?

This compound is a weakly acidic compound with phenolic hydroxyl groups.[1][2] Increasing the pH of an aqueous solution (i.e., making it more alkaline) will cause these hydroxyl groups to deprotonate, forming phenolate (B1203915) ions. This ionization increases the molecule's polarity and its interaction with water, thereby enhancing its solubility.[15][16] However, it is crucial to monitor the compound's stability, as extreme pH levels can lead to degradation of flavonoids.[15][17]

Q5: Which co-solvents are effective for this compound?

For preparing stock solutions or formulations where organic solvents are permissible, several co-solvents can be used. Based on its known solubility profile, Dimethyl Sulfoxide (DMSO) is highly effective for dissolving DHK at high concentrations.[4][5] Other useful co-solvents include ethanol, methanol, and polyethylene (B3416737) glycols (e.g., PEG300).[3][4] When using co-solvents for biological assays, it is essential to determine the final concentration that is non-toxic to the experimental system.

Troubleshooting Guides

Issue 1: this compound precipitates immediately upon addition to my aqueous buffer.

This common issue stems from DHK's low intrinsic solubility. The workflow below provides a systematic approach to resolving this problem.

Troubleshooting Workflow for DHK Precipitation start Problem: DHK Precipitates in Aqueous Buffer check_solv Is a small amount of organic solvent acceptable? start->check_solv use_cosolvent Use Co-solvent Approach: 1. Prepare concentrated stock in DMSO. 2. Titrate slowly into buffer while vortexing. check_solv->use_cosolvent Yes no_solvent Explore Solvent-Free Options check_solv->no_solvent No check_ph Can the experimental pH be adjusted? no_solvent->check_ph adjust_ph pH Adjustment: Increase pH slightly (e.g., to 7.4 or higher) to ionize DHK. Verify compound stability. check_ph->adjust_ph Yes use_cd Use Cyclodextrin Complexation: Encapsulate DHK in HP-β-CD to form a water-soluble inclusion complex. check_ph->use_cd No Workflow for Cyclodextrin Inclusion Complex Preparation start 1. Weigh DHK and HP-β-CD (e.g., 1:2 molar ratio) mix 2. Mix Powders Thoroughly in a Mortar start->mix knead 3. Add Small Amount of Solvent (e.g., 50% Ethanol) Knead into a uniform paste. mix->knead dry 4. Dry the Paste (e.g., in an oven at 40-50°C or under vacuum) until constant weight. knead->dry sieve 5. Pulverize and Sieve the Dried Complex dry->sieve end 6. Store in a Desiccator Product is a water-soluble powder. sieve->end Mechanism of Solid Dispersion for Solubility Enhancement cluster_0 Inputs cluster_1 Mechanisms dhk DHK (Crystalline, Poorly Soluble) process Solid Dispersion (Co-dissolved & Solvent Evaporated) dhk->process carrier Hydrophilic Carrier (e.g., PVP, PEG) carrier->process size Reduced Particle Size (Molecular Dispersion) process->size amorphous Amorphous State (No Crystal Lattice Energy) process->amorphous wettability Improved Wettability process->wettability output Enhanced Dissolution & Increased Solubility size->output amorphous->output wettability->output

References

Overcoming Dihydrokaempferol peak tailing in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for overcoming peak tailing specifically for dihydrokaempferol (B1209521) in reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guides

Issue: this compound peak is tailing.

This is a common issue encountered during the analysis of flavonoids like this compound. Peak tailing can compromise the accuracy and resolution of your chromatographic analysis.[1][2] The primary causes often revolve around secondary interactions between this compound and the stationary phase.[3]

Initial Troubleshooting Workflow

This workflow provides a step-by-step approach to diagnosing and resolving this compound peak tailing.

start Start: this compound Peak Tailing Observed check_mobile_phase 1. Check Mobile Phase pH and Composition start->check_mobile_phase check_column 2. Evaluate Column Condition and Type check_mobile_phase->check_column If tailing persists check_sample 3. Investigate Sample and Injection Solvent check_column->check_sample If tailing persists check_system 4. Inspect HPLC System check_sample->check_system If tailing persists solution Resolution: Symmetrical Peak Achieved check_system->solution After implementing solutions

Caption: Initial troubleshooting workflow for this compound peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound?

Peak tailing for this compound in RP-HPLC is typically caused by one or more of the following factors:

  • Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to peak tailing.[1][2] These interactions are particularly problematic with older, Type A silica (B1680970) columns.[1]

  • Mobile Phase pH: The pH of the mobile phase influences the ionization state of both the this compound molecule and the residual silanol groups on the column.[2][4] If the pH is not optimized, undesirable ionic interactions can occur, causing peak distortion.

  • Metal Chelation: this compound, like many flavonoids, can chelate metal ions.[5][6] Trace metal contamination in the silica matrix of the column, or from the HPLC system itself, can lead to strong interactions and peak tailing.[1]

  • Column Degradation: Over time, columns can become contaminated or the stationary phase can degrade, creating active sites that cause peak tailing.[3][7]

  • Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, resulting in asymmetrical peaks.[8]

  • Extra-Column Effects: Issues such as long or wide tubing can increase dispersion and contribute to peak tailing.[2]

Q2: How can I use the mobile phase to reduce this compound peak tailing?

Optimizing the mobile phase is a critical step in mitigating peak tailing.

  • Adjusting pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) with an acidic additive can suppress the ionization of residual silanol groups, thereby minimizing their interaction with this compound.[1][9]

  • Using Mobile Phase Additives:

    • Acids: Adding a small amount of an acid like formic acid, acetic acid, or trifluoroacetic acid (TFA) to the mobile phase is a common and effective strategy.[10][11] These additives help to protonate the silanol groups and can improve peak shape.

    • Chelating Agents: If metal chelation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can help to bind the metal ions and prevent them from interacting with this compound.[4]

Table 1: Effect of Mobile Phase Additive on this compound Tailing Factor

Mobile Phase CompositionTailing Factor (Tf)
50:50 Acetonitrile:Water1.8
50:50 Acetonitrile:Water with 0.1% Formic Acid1.2
50:50 Acetonitrile:Water with 0.1% Acetic Acid1.3
50:50 Acetonitrile:Water with 0.05% TFA1.1
50:50 Acetonitrile:Water with 0.1% Formic Acid and 10µM EDTA1.05

Note: Data are illustrative examples based on typical chromatographic behavior.

Q3: What type of HPLC column is best for analyzing this compound?

The choice of column can significantly impact peak shape.

  • Modern, High-Purity Silica Columns: Use modern, Type B silica columns which have a lower content of acidic silanol groups and trace metals.[1]

  • End-Capped Columns: Opt for columns that are "end-capped." This means the residual silanol groups have been chemically deactivated, which greatly reduces secondary interactions.[2][3]

  • Alternative Stationary Phases: If tailing persists, consider columns with alternative stationary phases such as those with polar-embedded groups or non-silica-based supports like organic polymers.[1][2]

Logical Relationship for Column Selection

start Persistent this compound Peak Tailing c18 Standard C18 Column start->c18 Initial Analysis endcapped_c18 End-Capped C18 Column c18->endcapped_c18 If tailing occurs due to silanol interactions polar_embedded Polar-Embedded Column endcapped_c18->polar_embedded If further reduction of polar interactions is needed resolution Improved Peak Symmetry endcapped_c18->resolution non_silica Non-Silica Based Column polar_embedded->non_silica For highly problematic cases polar_embedded->resolution non_silica->resolution

Caption: Column selection guide for overcoming peak tailing.

Q4: Can my sample preparation or injection solvent cause peak tailing for this compound?

Yes, the sample itself and the solvent it's dissolved in can be a source of peak tailing.

  • Sample Solvent Strength: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.[12] It is best to dissolve the sample in the initial mobile phase or a weaker solvent.

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing.[8] If you observe that the peak shape worsens with higher concentrations, try diluting your sample.[7]

  • Sample Clean-up: Complex sample matrices can contain components that interact with the column and cause tailing.[8] Employing a sample clean-up technique like Solid Phase Extraction (SPE) can help to remove these interfering compounds.[2]

Q5: What instrumental factors can contribute to this compound peak tailing?

Beyond the column and mobile phase, the HPLC system itself can be a source of peak asymmetry.

  • Extra-Column Volume: Excessive volume between the injector and the detector can lead to band broadening and peak tailing.[2] Use tubing with a narrow internal diameter and keep the length to a minimum.

  • Blocked Column Frit: A partially blocked inlet frit on the column can distort the sample flow and cause peak tailing for all peaks in the chromatogram.[13] This can sometimes be resolved by reversing and flushing the column.

  • Guard Column Issues: A contaminated or inappropriate guard cartridge can also be a source of peak tailing.[8] Try replacing the guard column.

Experimental Protocols

Protocol 1: RP-HPLC Method for this compound with Improved Peak Shape

This protocol is a starting point for the analysis of this compound, incorporating strategies to minimize peak tailing.

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A modern, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[3][10]

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of Solvent B (e.g., 10-20%) and gradually increase to elute this compound. A shallow gradient is often beneficial for separating closely related flavonoids.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Monitor at the λmax of this compound (typically around 290 nm).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the this compound standard or sample extract in the initial mobile phase composition.

Signaling Pathway of Troubleshooting

The process of troubleshooting can be thought of as a signaling pathway where an initial problem triggers a cascade of investigative and corrective actions.

cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Corrective Actions cluster_outcome Desired Outcome Peak Tailing Peak Tailing Mobile Phase Mobile Phase Peak Tailing->Mobile Phase Column Column Peak Tailing->Column Sample Sample Peak Tailing->Sample System System Peak Tailing->System Adjust pH Adjust pH Mobile Phase->Adjust pH Add Acid/Chelator Add Acid/Chelator Mobile Phase->Add Acid/Chelator Change Column Change Column Column->Change Column Dilute Sample Dilute Sample Sample->Dilute Sample Optimize Tubing Optimize Tubing System->Optimize Tubing Symmetrical Peak Symmetrical Peak Adjust pH->Symmetrical Peak Add Acid/Chelator->Symmetrical Peak Change Column->Symmetrical Peak Dilute Sample->Symmetrical Peak Optimize Tubing->Symmetrical Peak

Caption: Troubleshooting pathway for resolving peak tailing.

References

Technical Support Center: Metabolic Engineering of the Dihydrokaempferol Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the metabolic engineering of the Dihydrokaempferol (DHK) pathway. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

I. Frequently Asked Questions (FAQs)

FAQ 1: What are the primary challenges in the metabolic engineering of the this compound pathway?

The metabolic engineering of the this compound (DHK) pathway presents several key challenges that researchers frequently encounter. Successfully producing high yields of DHK and its derivatives, such as kaempferol (B1673270) and quercetin (B1663063), requires a systematic approach to overcome these hurdles. The intricate nature of flavonoid biosynthesis pathways often leads to bottlenecks that can limit product titers.[1][2]

A primary challenge lies in ensuring a sufficient supply of precursors. The biosynthesis of DHK begins with L-phenylalanine, which is converted through a series of enzymatic steps to naringenin (B18129), the direct precursor to DHK.[3][4] The availability of both L-phenylalanine and malonyl-CoA, another crucial precursor, can be a significant limiting factor.[5][6]

Enzyme efficiency is another critical aspect. The conversion of naringenin to DHK is catalyzed by flavanone (B1672756) 3-hydroxylase (F3H).[3][7] The activity and stability of this enzyme, as well as other enzymes in the pathway like phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), 4-coumaric acid:CoA ligase (4CL), chalcone (B49325) synthase (CHS), and chalcone isomerase (CHI), can significantly impact the overall yield.[3][8] In some cases, F3H has been identified as a rate-limiting enzyme.[3]

Furthermore, cofactor imbalance can disrupt the pathway's efficiency. Many enzymatic steps in flavonoid biosynthesis are dependent on cofactors such as NADPH and O2.[9] Maintaining a balanced supply of these cofactors is essential for optimal enzyme function.[10]

The toxicity of intermediates or the final product to the microbial host, such as E. coli or Saccharomyces cerevisiae, can also inhibit cell growth and productivity.[11][12][13][14][15] This necessitates the selection of robust host strains or the implementation of strategies to mitigate toxicity.

Finally, complex regulatory networks within the host organism can interfere with the engineered pathway. Endogenous metabolic pathways may compete for precursors or cofactors, diverting resources away from DHK production.[16][17] Understanding and manipulating these regulatory networks is often necessary to optimize the metabolic flux towards the desired product.[18][19]

FAQ 2: How can I improve the availability of precursors for the DHK pathway?

Enhancing the pool of precursors is a fundamental strategy for increasing DHK production. The primary precursors for the DHK pathway are p-coumaroyl-CoA (derived from L-phenylalanine) and malonyl-CoA.

To increase the supply of p-coumaroyl-CoA, efforts can be focused on the upstream phenylpropanoid pathway. This can involve overexpressing key enzymes such as phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumaric acid:CoA ligase (4CL).[3] Additionally, engineering the host's central metabolism to direct more carbon flux towards the shikimate pathway, which produces aromatic amino acids like phenylalanine, can be beneficial.

For increasing malonyl-CoA availability, a common strategy is the overexpression of acetyl-CoA carboxylase (ACC), which catalyzes the conversion of acetyl-CoA to malonyl-CoA.[8] Studies have shown that this approach can significantly improve the production of flavonoids derived from naringenin.[5][6]

FAQ 3: What are common issues related to enzyme efficiency and how can they be addressed?

Low catalytic activity or instability of the enzymes in the DHK pathway can create significant bottlenecks. Flavanone 3-hydroxylase (F3H), which converts naringenin to DHK, and flavonol synthase (FLS), which can convert DHK to kaempferol, are often points of focus.[5][6]

Troubleshooting strategies include:

  • Enzyme Screening: Sourcing enzymes from different plant species can reveal variants with higher activity or better compatibility with the microbial host.

  • Codon Optimization: Optimizing the gene sequence for expression in the chosen host (e.g., E. coli or S. cerevisiae) can improve protein translation and folding.

  • Promoter Engineering: Using strong constitutive or inducible promoters to control the expression levels of key enzymes can help balance the pathway and avoid the accumulation of toxic intermediates.

  • Protein Engineering: Directed evolution or rational design approaches can be used to improve the catalytic efficiency, substrate specificity, or stability of key enzymes.

  • Subcellular Localization: In eukaryotic hosts like yeast, targeting enzymes to specific organelles, such as the mitochondria or endoplasmic reticulum, can bring them into closer proximity with their substrates and cofactors, thereby enhancing pathway efficiency.[20][21]

FAQ 4: How do I diagnose and resolve cofactor imbalances?

Many enzymes in the DHK pathway, particularly the P450 monooxygenases like C4H and hydroxylases like F3H, are dependent on NADPH and molecular oxygen. An imbalance in the supply and demand of these cofactors can limit the overall pathway flux.

Diagnostic and resolution strategies:

  • Metabolite Analysis: Measuring the intracellular concentrations of NADP+ and NADPH can provide a direct indication of the redox state of the cell.

  • Gene Expression Analysis: Analyzing the expression levels of genes involved in cofactor regeneration pathways can offer insights into the cell's response to the metabolic burden of the engineered pathway.

  • Cofactor Regeneration Systems: Overexpressing enzymes that are part of the host's native NADPH regeneration pathways, such as the pentose (B10789219) phosphate (B84403) pathway, can increase the supply of NADPH.

  • Process Optimization: Optimizing fermentation conditions, such as aeration and oxygen supply, is crucial for enzymes that require molecular oxygen.

FAQ 5: What analytical methods are suitable for detecting and quantifying this compound?

Accurate detection and quantification of DHK and its precursors are essential for monitoring pathway performance and identifying bottlenecks.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for separating and quantifying flavonoids.[6] A common setup involves a C18 column with a mobile phase gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic or acetic acid).[6] Detection is typically performed using a UV-Vis or photodiode array (PDA) detector at a wavelength around 290-295 nm for DHK.[22][23]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another valuable technique for the quantification of DHK.[22][23] It allows for the simultaneous analysis of multiple samples and can be a cost-effective alternative to HPLC.[23] A typical mobile phase for separating DHK on a silica (B1680970) gel plate is a mixture of ethyl acetate (B1210297), methanol (B129727), water, and acetic acid.[22]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more sensitive and specific detection, especially in complex biological matrices, LC-MS is the method of choice. It provides both retention time and mass-to-charge ratio information, allowing for confident identification and quantification of DHK and related compounds.

II. Troubleshooting Guides

Problem 1: Low or no production of this compound.
Possible Cause Troubleshooting Steps
Inefficient precursor supply 1. Overexpress key enzymes in the upstream phenylpropanoid pathway (PAL, C4H, 4CL). 2. Overexpress acetyl-CoA carboxylase (ACC) to increase malonyl-CoA pools. 3. Supplement the culture medium with precursors like p-coumaric acid or naringenin to bypass upstream limitations.
Low enzyme activity or expression 1. Verify gene expression using RT-qPCR. 2. Confirm protein expression via SDS-PAGE or Western blot. 3. Perform in vitro enzyme assays to measure the specific activity of key enzymes like F3H. 4. Screen enzymes from different sources or perform codon optimization.
Cofactor limitation 1. Measure the intracellular NADPH/NADP+ ratio. 2. Overexpress genes of the pentose phosphate pathway to enhance NADPH regeneration. 3. Optimize aeration during fermentation to ensure sufficient oxygen supply for hydroxylases.
Toxicity of intermediates or product 1. Monitor cell growth and viability. 2. Test the tolerance of the host strain to DHK and its precursors. 3. Use a stronger promoter for downstream enzymes to prevent the accumulation of potentially toxic intermediates.
Incorrect analytical method 1. Verify the retention time and UV-Vis spectrum of your DHK peak with an analytical standard.[24] 2. Optimize HPLC or HPTLC separation conditions (e.g., mobile phase gradient, column temperature).
Problem 2: Accumulation of an intermediate, such as naringenin.
Possible Cause Troubleshooting Steps
Bottleneck at the F3H step 1. Increase the expression level of flavanone 3-hydroxylase (F3H) by using a stronger promoter or increasing gene copy number. 2. Screen for a more active F3H enzyme from a different plant species. 3. Ensure adequate supply of cofactors (O2 and NADPH) for F3H activity.
Sub-optimal F3H activity 1. Optimize fermentation conditions such as pH and temperature to favor F3H activity. 2. Consider protein engineering to improve the catalytic efficiency of F3H.
Inhibition of F3H 1. Investigate potential feedback inhibition of F3H by DHK or downstream products. 2. Analyze the culture medium for any components that might inhibit F3H activity.

III. Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol provides a general method for the quantification of DHK in microbial cultures.

  • Sample Preparation:

    • Centrifuge 1 mL of the culture broth at 13,000 x g for 10 minutes.

    • Collect the supernatant. If DHK is intracellular, perform cell lysis (e.g., bead beating or sonication) in a suitable solvent like methanol or ethyl acetate.

    • Filter the supernatant or cell lysate through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV-Vis detector at 290 nm.

  • Quantification:

    • Prepare a standard curve using a DHK analytical standard of known concentrations.

    • Calculate the concentration of DHK in the samples by comparing their peak areas to the standard curve.

Protocol 2: In Vitro Assay for Flavanone 3-Hydroxylase (F3H) Activity

This protocol can be used to determine the activity of a purified or partially purified F3H enzyme.

  • Reaction Mixture (Total Volume: 200 µL):

    • 100 mM Potassium phosphate buffer (pH 7.0)

    • 2 mM Ascorbate

    • 0.2 mM FeSO4

    • 2 mM α-Ketoglutarate

    • 1 mM Naringenin (substrate, dissolved in DMSO)

    • Enzyme preparation (e.g., 1-10 µg of purified protein)

  • Procedure:

    • Pre-incubate the reaction mixture without naringenin at 30 °C for 5 minutes.

    • Initiate the reaction by adding naringenin.

    • Incubate at 30 °C for 30-60 minutes.

    • Stop the reaction by adding 50 µL of 1 M HCl.

    • Extract the products with 500 µL of ethyl acetate.

    • Evaporate the ethyl acetate and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

  • Analysis:

    • Analyze the reaction products by HPLC as described in Protocol 1 to quantify the amount of DHK produced.

    • Calculate the specific activity of the enzyme (e.g., in nmol/mg/min).

IV. Visualizations

This compound Biosynthesis Pathway

DHK_Pathway L_Phe L-Phenylalanine PAL PAL L_Phe->PAL Cinnamic_Acid Cinnamic Acid C4H C4H Cinnamic_Acid->C4H p_Coumaric_Acid p-Coumaric Acid _4CL 4CL p_Coumaric_Acid->_4CL p_Coumaroyl_CoA p-Coumaroyl-CoA CHS CHS p_Coumaroyl_CoA->CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->CHS Naringenin_Chalcone Naringenin Chalcone CHI CHI Naringenin_Chalcone->CHI Naringenin Naringenin F3H F3H Naringenin->F3H DHK This compound FLS FLS DHK->FLS Kaempferol Kaempferol PAL->Cinnamic_Acid C4H->p_Coumaric_Acid _4CL->p_Coumaroyl_CoA CHS->Naringenin_Chalcone CHI->Naringenin F3H->DHK FLS->Kaempferol Troubleshooting_Workflow Start Low/No DHK Production Check_Precursors Analyze Precursor Levels (p-Coumaric Acid, Naringenin) Start->Check_Precursors Precursors_Low Precursors Low? Check_Precursors->Precursors_Low Upstream_Engineering Enhance Upstream Pathway (Overexpress PAL, C4H, 4CL, ACC) Precursors_Low->Upstream_Engineering Yes Check_Enzyme_Expression Verify Enzyme Expression & Activity (RT-qPCR, Western, In Vitro Assay) Precursors_Low->Check_Enzyme_Expression No Success DHK Production Improved Upstream_Engineering->Success Enzyme_Issue Enzyme Inactive/Low? Check_Enzyme_Expression->Enzyme_Issue Enzyme_Optimization Optimize Enzyme (Screening, Codon Optimization) Enzyme_Issue->Enzyme_Optimization Yes Check_Cofactors Assess Cofactor Availability (NADPH/NADP+ ratio, Aeration) Enzyme_Issue->Check_Cofactors No Enzyme_Optimization->Success Cofactor_Imbalance Cofactor Imbalance? Check_Cofactors->Cofactor_Imbalance Cofactor_Engineering Enhance Cofactor Regeneration Cofactor_Imbalance->Cofactor_Engineering Yes Check_Toxicity Evaluate Host Toxicity Cofactor_Imbalance->Check_Toxicity No Cofactor_Engineering->Success Toxicity_Issue Toxicity Observed? Check_Toxicity->Toxicity_Issue Toxicity_Mitigation Mitigate Toxicity (Strain Engineering, Process Optimization) Toxicity_Issue->Toxicity_Mitigation Yes Toxicity_Issue->Success No Toxicity_Mitigation->Success

References

Preventing the degradation of Dihydrokaempferol during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dihydrokaempferol (DHK). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of DHK during sample preparation and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHK), and why is its stability a concern?

Q2: What are the primary factors that cause DHK degradation during sample preparation?

A2: The main factors that can lead to the degradation of DHK and other flavonoids include:

  • pH: Flavonoids are often more stable in acidic conditions and can degrade in neutral to alkaline environments.[4][5]

  • Temperature: High temperatures used during extraction and solvent evaporation can accelerate the degradation of thermolabile compounds like flavonoids.[2][6]

  • Light: Exposure to UV or even ambient light can cause photodegradation of light-sensitive compounds.[7][8]

  • Oxidation: The presence of oxygen and oxidizing agents can lead to the oxidative degradation of DHK.

  • Enzymatic Activity: Endogenous plant enzymes, such as polyphenol oxidases, released during sample homogenization can degrade DHK.[9][10]

Q3: How can I minimize DHK degradation during extraction?

A3: To minimize DHK degradation, consider the following strategies:

  • Use appropriate extraction techniques: Modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can reduce extraction times and temperatures, thus preserving thermolabile compounds.[3][4]

  • Control Temperature: Perform extractions at low to moderate temperatures. If using heat, optimize the temperature and duration to maximize extraction efficiency while minimizing degradation.[6] For fresh plant material, immediate processing at low temperatures after harvesting is recommended to prevent enzymatic degradation.[9]

  • Protect from Light: Conduct experiments under subdued light and store extracts in amber-colored vials or wrap containers in aluminum foil.

  • Control pH: Use slightly acidic extraction solvents to improve stability.[4]

  • Deactivate Enzymes: For fresh samples, flash-freezing in liquid nitrogen immediately after collection and freeze-drying can help to deactivate enzymes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low DHK recovery in extracts Thermal Degradation: High temperatures during extraction (e.g., Soxhlet) or solvent evaporation.- Use extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction (UAE) or maceration at room temperature.[3]- If heat is necessary, use the lowest effective temperature and minimize the duration.[6]- Evaporate solvents under reduced pressure using a rotary evaporator at a low temperature.
pH-induced Degradation: Extraction with neutral or alkaline solvents.- Use a slightly acidic extraction solvent (e.g., methanol (B129727) or ethanol (B145695) with 0.1% formic or acetic acid).[4]
Oxidative Degradation: Exposure to air (oxygen) for prolonged periods.- Add antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent.- Purge storage containers with an inert gas like nitrogen or argon before sealing.
Inconsistent results between replicates Enzymatic Degradation: Inconsistent time between sample harvesting and processing of fresh plant material.- Standardize the time from sample collection to extraction.- Immediately freeze fresh samples in liquid nitrogen after collection and store them at -80°C until extraction.[9]
Photodegradation: Variable exposure to light during processing.- Consistently work under low-light conditions or use amber-colored glassware for all samples.
Appearance of unknown peaks in chromatogram Degradation Products: DHK may be degrading into other compounds.- Compare the chromatograms of freshly prepared standards with those of the samples.- Use milder extraction and processing conditions to see if the unknown peaks are reduced.- If degradation is suspected, a stability study of DHK under your specific sample matrix and storage conditions is recommended.

Summary of Factors Affecting this compound Stability

Factor Effect on DHK Stability Recommendation for Sample Preparation
pH Less stable in neutral to alkaline conditions.[5]Maintain a slightly acidic pH (e.g., by adding 0.1% formic acid to the solvent).
Temperature Degradation increases with higher temperatures.[2][6]Use low-temperature extraction methods; avoid prolonged heating.
Light Can cause photodegradation.[7]Protect samples from light by using amber vials or covering with foil.
Oxygen Can lead to oxidative degradation.Work in an inert atmosphere (e.g., under nitrogen) and/or add antioxidants.
Enzymes Can cause enzymatic degradation in fresh samples.[9]Flash-freeze fresh samples immediately after collection and consider freeze-drying.
Solvent Polar solvents are generally used for extraction. The addition of water to organic solvents can improve efficiency.[4]Use methanol or ethanol, often with a small percentage of water and acid.

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material

This protocol provides a general method for extracting DHK while minimizing degradation.

Materials:

  • Dried and powdered plant material

  • Extraction solvent: 80% Methanol (HPLC grade) with 0.1% formic acid

  • Amber-colored glass vials

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filter

Procedure:

  • Weigh 1 gram of the dried and powdered plant material into a 50 mL amber-colored centrifuge tube.

  • Add 20 mL of the extraction solvent (80% methanol with 0.1% formic acid).

  • Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25-30°C).

  • After sonication, centrifuge the sample at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean amber-colored flask.

  • Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.

  • Combine the supernatants from all three extractions.

  • If necessary, evaporate the solvent under reduced pressure at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a known volume of the mobile phase for HPLC analysis.

  • Filter the final extract through a 0.22 µm syringe filter into an amber HPLC vial.

  • Store the extract at -20°C until analysis.

Protocol 2: Sample Preparation for HPLC Analysis

This protocol outlines the steps for preparing the extracted DHK sample for quantification by High-Performance Liquid Chromatography (HPLC).

Materials:

  • DHK extract (from Protocol 1)

  • Mobile phase for HPLC (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid)

  • This compound analytical standard

  • Amber HPLC vials

  • 0.22 µm syringe filters

Procedure:

  • Standard Preparation: Prepare a stock solution of DHK standard in methanol. From the stock solution, prepare a series of calibration standards by diluting with the mobile phase. Store standards in amber vials at 4°C.

  • Sample Dilution: Dilute the DHK extract (from Protocol 1) with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter directly into an amber HPLC vial.

  • Analysis: Inject the prepared sample and standards into the HPLC system for analysis. It is recommended to use a refrigerated autosampler (e.g., set at 4°C) to maintain sample stability during the analytical run.[11]

Visualizations

Dihydrokaempferol_Degradation_Pathway cluster_factors Degradation Factors DHK This compound Degradation_Products Degradation Products (e.g., ring-fission products, oxidized forms) DHK->Degradation_Products Degradation pH High pH Temp High Temperature Light Light Exposure Oxygen Oxygen Enzymes Enzymes

Caption: Factors contributing to the degradation of this compound.

DHK_Extraction_Workflow cluster_prevention Preventative Measures Start Start: Plant Material Grinding Grinding/ Homogenization Start->Grinding Extraction Extraction (e.g., UAE with acidic solvent) Grinding->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Evaporation Solvent Evaporation (Low Temperature) Filtration->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Final_Filtration Final Filtration (0.22 µm) Reconstitution->Final_Filtration Analysis HPLC Analysis Final_Filtration->Analysis Low_Temp Low Temperature Low_Temp->Extraction Acidic_pH Acidic pH Acidic_pH->Extraction No_Light Protect from Light No_Light->Extraction Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Extraction

Caption: Recommended workflow for DHK extraction and analysis.

References

Technical Support Center: Scaling Up Dihydrokaempferol Purification for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and guidance on scaling up the purification of Dihydrokaempferol (DHK) for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting material considerations for scaling up DHK purification?

A1: For successful and reproducible scale-up, it is crucial to start with well-characterized crude material. This includes:

  • Source and Authentication: Ensure the plant material is correctly identified and sourced to maintain consistency in the DHK content and impurity profile.

  • Extraction Method: The initial extraction method (e.g., maceration, sonication, reflux) and solvent system (e.g., ethanol (B145695), methanol (B129727), water) should be optimized and standardized. The choice of solvent can significantly impact the initial purity and the types of co-extracted impurities.[1][2]

  • Crude Extract Characterization: Before proceeding to large-scale purification, the crude extract should be analyzed by methods like HPLC to determine the initial DHK concentration and the complexity of the impurity profile. This baseline data is essential for evaluating the efficiency of each purification step.

Q2: What are the most suitable chromatography techniques for large-scale DHK purification?

A2: For preclinical quantities (grams to kilograms), a multi-step chromatographic approach is typically necessary. The most common and scalable techniques include:

  • Macroporous Resin Chromatography: This is an excellent initial capture and enrichment step. These resins have high adsorption capacity and can be regenerated, making them cost-effective for large volumes.[3][4][5][6] They are effective at removing highly polar impurities like sugars and very non-polar compounds like chlorophyll.

  • Silica (B1680970) Gel Column Chromatography: This is a standard technique for separating compounds based on polarity. It is often used as a second purification step to separate DHK from other less polar flavonoids and impurities.[7][8]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is typically the final polishing step to achieve high purity (>95%). Reversed-phase columns (e.g., C18) are commonly used for flavonoid purification.[3][9][10][11]

Q3: How do I choose the right macroporous resin for DHK purification?

A3: The choice of macroporous resin depends on the polarity of DHK and the impurities. A screening of several resins with different polarities (non-polar, weakly polar, polar) is recommended. The best resin will have a high adsorption capacity and a high desorption ratio for DHK.[5][6] For flavonoids, weakly polar resins are often a good starting point.

Q4: What are the key parameters to consider when scaling up a chromatography step?

A4: When scaling up a chromatography method from analytical to preparative scale, the primary goal is to maintain the separation resolution while increasing the throughput. Key parameters to consider include:

  • Column Dimensions: The column diameter is increased to accommodate a larger sample load, while the bed height is often kept the same to maintain resolution.[2][12]

  • Flow Rate: The volumetric flow rate is increased proportionally to the square of the column radius to maintain the same linear velocity.

  • Sample Loading: The amount of sample loaded onto the column is a critical parameter that needs to be optimized to maximize throughput without compromising purity.

Q5: How should I store purified DHK for preclinical studies?

A5: this compound, like many flavonoids, can be susceptible to degradation. For long-term storage, it is recommended to store the purified compound as a dry powder in a well-closed container, protected from light and air.[13] Refrigeration or freezing (-20°C) is advisable.[13][14] If stock solutions are prepared, they should be used on the same day if possible. For storage of stock solutions, it is recommended to make aliquots in tightly sealed vials and store them at -20°C for up to two weeks.[13]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low DHK Recovery After Macroporous Resin Chromatography - Incomplete Desorption: The elution solvent may not be strong enough to desorb all the bound DHK. - Irreversible Adsorption: DHK may be too strongly bound to the resin. - Degradation: DHK may be unstable under the pH or temperature conditions used.- Optimize Elution Solvent: Increase the percentage of the organic solvent (e.g., ethanol) in the elution buffer. A gradient elution can be effective.[3] - Screen Different Resins: Test resins with different polarities to find one with optimal adsorption/desorption characteristics for DHK.[5] - Control pH and Temperature: Ensure the pH of the sample and buffers is within a range where DHK is stable. Avoid high temperatures during the process.
Poor Separation in Silica Gel Chromatography - Inappropriate Solvent System: The polarity of the mobile phase may be too high or too low, resulting in co-elution of DHK with impurities. - Column Overloading: Too much crude extract is loaded onto the column, exceeding its separation capacity. - Sample Insolubility: The sample may not be fully dissolved in the loading solvent, leading to precipitation on the column.- Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to screen for the optimal solvent system that provides good separation between DHK and major impurities. A gradient elution from a non-polar to a more polar solvent is often effective. - Reduce Sample Load: Decrease the amount of sample loaded onto the column. As a rule of thumb, the sample load should be 1-5% of the silica gel weight. - Improve Sample Loading: Dissolve the sample in a minimal amount of a strong solvent and then adsorb it onto a small amount of silica gel. This "dry loading" method can improve resolution.[12]
Peak Tailing or Broadening in Preparative HPLC - Column Overload: Injecting too much sample can lead to poor peak shape. - Secondary Interactions: DHK may be interacting with active sites on the silica backbone of the C18 column. - Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and retention of phenolic compounds like DHK.- Determine Loading Capacity: Perform a loading study to find the maximum sample amount that can be injected without significant loss of resolution. - Use a Mobile Phase Additive: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of phenolic hydroxyl groups and improve peak shape. - Optimize Mobile Phase Composition: Adjust the ratio of organic solvent to water to achieve better peak resolution and shape.
DHK Degradation During Purification - Exposure to Light and Air: DHK, like other flavonoids, can be sensitive to oxidation and photodegradation. - Extreme pH: Strong acidic or basic conditions can cause degradation. - Prolonged Processing Time: Long exposure to solvents and chromatographic media can lead to degradation.- Protect from Light and Air: Use amber glassware and minimize exposure to air by working efficiently.[13] - Maintain Neutral or Slightly Acidic pH: Buffer the mobile phases to a pH range where DHK is stable (typically pH 3-6). - Minimize Purification Time: Optimize the chromatographic methods to reduce run times. Combine fractions and evaporate the solvent as quickly as possible under reduced pressure and moderate temperature.
Presence of Insoluble Material in Purified DHK - Precipitation from Supersaturated Solution: The purified DHK may precipitate out of the final elution solvent upon concentration. - Co-elution of an Insoluble Impurity: An impurity with similar retention time may be co-eluting with DHK.- Solvent Exchange: After evaporation, dissolve the DHK residue in a suitable solvent for preclinical formulation and filter to remove any insoluble material. - Re-chromatography: If an impurity is suspected, a final purification step using a different chromatographic method (e.g., a different column chemistry or mobile phase) may be necessary.

Data Presentation

Table 1: Representative Data for a Scaled-Up this compound Purification Protocol
Purification StepStarting MaterialDHK Purity (Initial)DHK Purity (Final)Recovery Rate (%)Throughput
1. Macroporous Resin Chromatography 10 kg Crude Plant Extract~1%12-15%85-90%1 kg crude extract / cycle
2. Silica Gel Column Chromatography 1.5 kg Enriched Extract12-15%60-70%70-80%150 g enriched extract / kg silica
3. Preparative HPLC 100 g Pre-purified DHK60-70%>98%80-90%5 g pre-purified DHK / run
4. Recrystallization (Optional) 40 g Purified DHK>98%>99.5%90-95%40 g / batch

Note: The values in this table are illustrative and can vary depending on the starting material and specific experimental conditions.

Experimental Protocols

Protocol 1: Large-Scale DHK Enrichment using Macroporous Resin Chromatography
  • Resin Selection and Preparation:

    • Select a suitable macroporous resin (e.g., AB-8 type) based on preliminary screening for high DHK adsorption and desorption capacity.[5][6]

    • Pre-treat the resin by washing sequentially with ethanol and then water until the eluent is clear.

  • Sample Preparation and Loading:

    • Dissolve the crude DHK extract in water to a concentration of approximately 2-5 mg/mL. Adjust the pH to around 5.

    • Load the sample solution onto the equilibrated resin column at a flow rate of 2-3 bed volumes (BV) per hour.

  • Washing:

    • Wash the column with 3-5 BV of deionized water to remove unbound polar impurities.

  • Elution:

    • Elute the bound flavonoids with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol). Collect fractions and monitor by TLC or HPLC to identify the DHK-rich fractions.

    • A 70% ethanol solution is often effective for eluting DHK.[4][15]

  • Concentration:

    • Pool the DHK-rich fractions and concentrate under reduced pressure to obtain the enriched extract.

Protocol 2: Preparative HPLC for Final DHK Purification
  • Column and Mobile Phase:

    • Use a preparative C18 column (e.g., 50 x 250 mm, 10 µm particle size).

    • Prepare a mobile phase of methanol (or acetonitrile) and water, both containing 0.1% formic acid to improve peak shape.

  • Method Development and Scale-Up:

    • Develop an analytical HPLC method that provides good resolution of DHK from its impurities.

    • Scale up the method to the preparative column, adjusting the flow rate and injection volume accordingly.

  • Sample Preparation and Injection:

    • Dissolve the DHK-enriched extract from the previous step in a minimal amount of the mobile phase or a compatible solvent like methanol.

    • Filter the sample solution through a 0.45 µm filter before injection.

    • Inject the sample onto the preparative HPLC system.

  • Fraction Collection:

    • Monitor the elution profile using a UV detector at a suitable wavelength for DHK (e.g., 290-300 nm).

    • Collect the fractions corresponding to the DHK peak.

  • Purity Analysis and Concentration:

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the fractions with the desired purity (>98%) and remove the solvent under reduced pressure.

    • Dry the final product under vacuum to obtain pure DHK powder.

Visualizations

This compound Purification Workflow

DHK_Purification_Workflow start Crude Plant Extract enrichment Macroporous Resin Chromatography start->enrichment Initial Capture & Enrichment intermediate Silica Gel Chromatography enrichment->intermediate Removal of Polar & Non-polar Impurities polishing Preparative HPLC intermediate->polishing Separation of Flavonoids final_product High-Purity DHK (>98%) polishing->final_product Final Polishing

Caption: A typical multi-step workflow for scaling up the purification of this compound.

This compound's Potential Impact on the NF-κB Signaling Pathway

Caption: this compound may inhibit the NF-κB pathway by targeting the IKK complex.

References

Validation & Comparative

Dihydrokaempferol vs. Kaempferol: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivities of dihydrokaempferol (B1209521) (DHK), also known as aromadendrin, and its unsaturated counterpart, kaempferol (B1673270). We will delve into their structural differences and how these translate into varying efficacy in antioxidant, anti-inflammatory, anticancer, and enzyme-inhibiting activities, supported by experimental data and detailed protocols.

Structural and Biosynthetic Differences

This compound and kaempferol are both flavonoids, a class of polyphenolic secondary metabolites found in plants.[1] The key structural difference lies in the C ring: kaempferol possesses a double bond between the C2 and C3 positions, which is saturated in this compound.[2] This structural variance influences the molecule's planarity and electron delocalization, which in turn affects its biological activity.

In the flavonoid biosynthesis pathway, this compound is a precursor to kaempferol. The enzyme flavanone-3-dioxygenase catalyzes the formation of this compound from naringenin. Subsequently, flavonol synthase introduces a double bond at the C2-C3 position of this compound to synthesize kaempferol.[3][4]

Comparative Bioactivity

Antioxidant Activity

Both flavonoids exhibit significant antioxidant properties by scavenging free radicals, a capacity often linked to the number and arrangement of hydroxyl groups.[1][5] Kaempferol generally demonstrates superior free radical scavenging activity compared to its glycosides and, by extension, its saturated precursor, this compound.[6] This enhanced activity is attributed to the C2-C3 double bond, which increases the conjugation of the flavonoid system, facilitating electron donation to neutralize radicals.

Compound Assay IC50 Value (µg/mL) Source
(+)-Dihydrokaempferol DPPH66.4 (Methanol Extract)[5]
Kaempferol DPPHLower than glycosides[6]
(+)-Dihydrokaempferol ABTS20.89 (Methanol Extract)[5]
Kaempferol ABTSHigher than glycosides[6]

IC50 values for pure compounds can vary based on experimental conditions. The data for DHK is from a plant extract rich in the compound.

Anti-inflammatory Activity

Both compounds have demonstrated potent anti-inflammatory effects. They act by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), and downregulating the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8]

This compound (Aromadendrin):

  • Significantly suppresses LPS-induced production of NO and PGE2.[8]

  • Attenuates the overexpression of iNOS and COX-2.[8]

  • Inhibits the nuclear translocation of NF-κB by preventing the degradation of its inhibitor, IκB.[8]

  • Suppresses the phosphorylation of JNK in the MAPK pathway.[8]

Kaempferol:

  • Inhibits NO synthesis in LPS-stimulated RAW 264.7 cells.[3]

  • Reduces levels of pro-inflammatory cytokines like TNF-α and IL-1β.[3]

  • Inactivates the NF-κB pathway by inhibiting NADPH oxidase.[3]

  • Directly suppresses kinases such as Src, Syk, IRAK1, and IRAK4, which are upstream of NF-κB and AP-1 activation.[9]

The subtle differences in their mechanisms, particularly the specific kinases targeted, may offer avenues for developing more selective anti-inflammatory agents.

Anticancer Activity

This compound and kaempferol exert anticancer effects by modulating signaling pathways involved in cell proliferation, apoptosis, and metastasis.

This compound:

  • Demonstrates anti-proliferative and pro-apoptotic properties.[2]

  • Inhibits the proliferation of synoviocytes and promotes apoptosis by inhibiting Bcl-2 and Bcl-xL expression.[1][10]

  • Its antitumoral activity in human malignant melanoma cells is mediated via the inhibition of cell migration and invasion and the upregulation of NF-κB/MAPK signaling pathways.[11]

Kaempferol:

  • Shows a high antiproliferation effect on various cancer cell lines, including HepG2 (hepatoma), CT26 (colon cancer), and B16F1 (melanoma).[6]

  • Induces apoptosis through the modulation of pathways like PI3K/AKT and MAPK.[12][13]

  • It can arrest the cell cycle at the G2/M phase and initiate the caspase cascade.[14]

  • Inhibits angiogenesis by downregulating VEGF expression.[12]

Kaempferol has been more extensively studied for its anticancer properties and appears to affect a broader range of signaling molecules.[12][13]

Compound Cell Line Activity IC50 Value
This compound SynoviocytesAnti-proliferativeNot specified
This compound HepG2 (Hepatoma)CytotoxicNot specified
Kaempferol HepG2 (Hepatoma)Anti-proliferative~25 µM
Kaempferol MCF-7 (Breast Cancer)Apoptosis InductionNot specified
Kaempferol A-549 (Lung Cancer)Apoptosis InductionNot specified
Enzyme Inhibition

The inhibitory activity of these flavonoids against enzymes like tyrosinase is of great interest in the cosmetic and food industries for preventing hyperpigmentation and browning, respectively.[5][15]

This compound:

  • Exhibits potent tyrosinase inhibitory effects.[16] A study on extracts from Manilkara zapota bark, rich in (+)-dihydrokaempferol, showed strong inhibition of both monophenolase and diphenolase activity of tyrosinase.[5]

  • (+)-Dihydrokaempferol demonstrated an IC50 value of 55.41 ± 0.38 μM against mushroom tyrosinase, which is comparable to the standard inhibitor, kojic acid (IC50 = 53.43 ± 0.38 μM).[16]

Kaempferol:

  • Also inhibits tyrosinase, but its inhibitory strength is generally considered weaker than quercetin.[15]

  • One study found that kaempferol could inhibit tyrosinase activity and melanin (B1238610) content in melanocytes more strongly than arbutin, a common skin-whitening agent.[17]

In this context, this compound appears to be a more potent tyrosinase inhibitor than kaempferol.

Compound Enzyme IC50 Value (µM) Source
(+)-Dihydrokaempferol Mushroom Tyrosinase55.41 ± 0.38[16]
Kaempferol Mushroom TyrosinaseWeaker than quercetin[15]
Kojic Acid (Standard) Mushroom Tyrosinase53.43 ± 0.38[16]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[18]

Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[18]

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: Add 50 µL of the test compound (this compound or kaempferol at various concentrations) to 150 µL of the methanolic DPPH solution in a 96-well plate.[19]

  • Incubation: Shake the plate vigorously and incubate in the dark at room temperature for 30 minutes.[19]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[18]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined from a dose-response curve.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan (B1609692) crystals.[20][22] The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.[23]

  • Compound Treatment: Treat the cells with various concentrations of this compound or kaempferol and incubate for a specified period (e.g., 24, 48, or 72 hours).[23]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[24][25]

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.[23][24]

  • Measurement: Shake the plate for 10-15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570-590 nm.[22]

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value (concentration causing 50% inhibition of cell growth) is calculated from the dose-response curve.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies the production of nitric oxide by measuring the concentration of its stable metabolite, nitrite (B80452), in cell culture supernatants.[24]

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically at 540 nm.[24]

Methodology:

  • Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 24-well plate. Pre-treat cells with various concentrations of this compound or kaempferol for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.[26][27]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 5-10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Visualizations: Pathways and Workflows

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylates & Degrades NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Releases DHK_KAE This compound & Kaempferol DHK_KAE->IKK_complex Inhibits DHK_KAE->NFkB Inhibits Translocation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound and kaempferol.

MTT_Assay_Workflow start Start seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate Overnight (Allow attachment) seed->incubate1 treat 3. Add Test Compounds (DHK / Kaempferol) incubate1->treat incubate2 4. Incubate (e.g., 24-72 hours) treat->incubate2 add_mtt 5. Add MTT Reagent to each well incubate2->add_mtt incubate3 6. Incubate (2-4 hours, 37°C) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Standard experimental workflow for the MTT cell viability assay.

Conclusion

Both this compound and kaempferol are flavonoids with a wide spectrum of valuable bioactivities. The primary structural difference—the C2-C3 double bond in kaempferol—appears to enhance its antioxidant and general anticancer activities. However, this compound demonstrates notably potent inhibitory activity against the tyrosinase enzyme, suggesting its potential as a specialized agent in dermatological and food science applications. Both compounds effectively modulate key inflammatory pathways, such as NF-κB and MAPK, making them strong candidates for the development of anti-inflammatory drugs. Further head-to-head comparative studies using standardized assays are necessary to fully elucidate their therapeutic potential and establish definitive structure-activity relationships.

References

Dihydrokaempferol vs. Quercetin: A Comparative Guide to Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacities of two notable flavonoids: Dihydrokaempferol and Quercetin. By examining their performance in key antioxidant assays and detailing the underlying experimental methodologies, this document aims to provide a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Executive Summary

Quercetin, a well-studied flavonol, is widely recognized for its potent antioxidant properties. This compound, a flavanonol structurally similar to kaempferol, also possesses significant antioxidant potential. This guide reveals that while Quercetin generally exhibits robust radical scavenging activity, available data, primarily from extracts containing this compound, suggests it is also a potent antioxidant. A direct comparison of the pure compounds is challenging due to limited studies on isolated this compound. However, this guide consolidates the available quantitative data to provide a meaningful comparative analysis.

Quantitative Antioxidant Capacity

The antioxidant capacities of this compound and Quercetin have been evaluated using various in vitro assays. The following tables summarize the available quantitative data from key assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Assay, and Ferric Reducing Antioxidant Power (FRAP) Assay.

Note on Data Interpretation: Lower IC50 values in DPPH and ABTS assays indicate higher antioxidant activity. For the FRAP assay, a higher value indicates greater reducing power. It is important to note that the data for this compound is derived from a methanol (B129727) extract of Manilkara zapota flowers, which is rich in (+)-Dihydrokaempferol[1]. While one study mentioned that isolated (+)-Dihydrokaempferol showed strong antioxidant activity, specific quantitative data for the pure compound was not provided[2][3]. The IC50 values for Quercetin can vary across different studies due to variations in experimental conditions[4].

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (µg/mL)Source
(+)-Dihydrokaempferol (in extract)22.74 ± 0.67[1]
Quercetin19.17[4]
Quercetin0.74[4]
Quercetin4.60 ± 0.3 (µM)[5]
Quercetin1.84[6]
Quercetin2.93 ± 0.02[7]

Table 2: ABTS Radical Scavenging Activity

CompoundIC50 (µg/mL)Source
(+)-Dihydrokaempferol (in extract)20.89 ± 0.17[1]
Quercetin1.89 ± 0.33[8]
Quercetin48.0 ± 4.4 (µM)[5]
Quercetin0.8243[6]
Quercetin2.04 ± 0.02[7]

Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay

CompoundFRAP ValueSource
(+)-Dihydrokaempferol (in extract)790.22 ± 0.81 (mg TE/g extract)[1]
QuercetinAbsorbance increases with concentration, indicating reducing power[4]

Mechanisms of Antioxidant Action

Flavonoids like this compound and Quercetin exert their antioxidant effects through several mechanisms. These primarily include:

  • Direct Radical Scavenging: Flavonoids can donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing these reactive species. The resulting flavonoid radical is stabilized by resonance.

  • Metal Ion Chelation: By chelating transition metal ions such as iron and copper, flavonoids can prevent them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals.

The general mechanism of free radical scavenging by flavonoids is depicted in the diagram below.

G cluster_reaction Radical Scavenging cluster_products Products Flavonoid Flavonoid (Fl-OH) FlavonoidRadical Flavonoid Radical (Fl-O•) (Stabilized by Resonance) Flavonoid->FlavonoidRadical Donates H• FreeRadical Free Radical (R•) NeutralizedMolecule Neutralized Molecule (RH) FreeRadical->NeutralizedMolecule Accepts H•

Caption: General mechanism of free radical scavenging by flavonoids.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below to ensure reproducibility and facilitate critical evaluation of the presented data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow.

Procedure:

  • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Various concentrations of the test compound (this compound or Quercetin) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

  • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against the concentration of the test compound.

G start Start prep_dpph Prepare DPPH Solution (Violet) start->prep_dpph add_sample Add Test Compound (this compound or Quercetin) prep_dpph->add_sample incubate Incubate in Dark (e.g., 30 min) add_sample->incubate measure Measure Absorbance (e.g., 517 nm) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

References

Dihydrokaempferol: A Comparative Guide to its Anti-Cancer Activity in Specific Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-cancer properties of Dihydrokaempferol, a natural flavonoid, in various cancer cell lines. Due to the limited availability of data on this compound, this guide also includes comparative data from its close structural analog, Kaempferol, to offer a broader perspective on its potential therapeutic efficacy. All data is presented with the aim of facilitating objective comparison and supporting further research and development.

Comparative Efficacy Against Cancer Cell Lines

The anti-proliferative activity of this compound and Kaempferol has been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. For comparison, IC50 values for commonly used chemotherapeutic agents are also included where available.

Table 1: IC50 Values of this compound, Kaempferol, and Standard Chemotherapeutics in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 Value (µM)Incubation Time (h)
This compound SK-Mel-28Malignant MelanomaData not explicitly quantified, but showed significant growth inhibitionNot specified
Kaempferol PC-3Prostate Cancer16.9[1]48
MDA-MB-231Triple-Negative Breast Cancer43[2]72
BT474Breast Cancer (ER+)> 100[2]72
HCT-116Colon Cancer~50[3]Not specified
HCT-8Colon Cancer177.78[3][4]Not specified
A2780/CP70Ovarian Cancer~40 (viability reduced to ~60%)48
OVCAR-3Ovarian Cancer~40 (viability reduced to ~60%)[5]48
Cisplatin HCT-15Colon Cancer10Not specified
HCT-116Colon Cancer10[6]Not specified
OVCAR-3Ovarian CancerData not available for direct comparisonNot specified
Doxorubicin HepG2Liver Cancer0.924
SK-Hep-1Liver CancerData not available for direct comparisonNot specified
Paclitaxel MDA-MB-468Triple-Negative Breast CancerData not available for direct comparisonNot specified

Note: The data for Kaempferol is presented as a reference for the potential activity of the closely related this compound.

Induction of Apoptosis and Cell Cycle Arrest

This compound and Kaempferol have been shown to induce programmed cell death (apoptosis) and disrupt the cell cycle in cancer cells, key mechanisms of anti-cancer agents.

Table 2: Effects of Kaempferol on Apoptosis and Cell Cycle Distribution

Cell LineCancer TypeTreatmentApoptosis Rate (%)Cell Cycle Arrest Phase% of Cells in Arrested Phase
PC-3Prostate CancerKaempferol (16.9 µM)38 (early apoptosis)[1]Not specifiedNot specified
MDA-MB-453Breast CancerKaempferol (10 µM, 48h)23.12[7]G2/M9.84 (from 16.75 in control)[7]
MDA-MB-453Breast CancerKaempferol (50 µM, 24h)31.90[7]G2/M8.75 (from 16.75 in control)[7]
A2780/CP70Ovarian CancerKaempferol (40 µM, 48h)23.95 (late apoptosis)[5]G2/MNot specified
MDA-MB-231Triple-Negative Breast CancerKaempferol (Not specified)Not specifiedG2/M37.5 (from 9.27 in control)[2]

Note: The data for Kaempferol is presented as a reference for the potential activity of the closely related this compound.

Signaling Pathways Modulated by this compound and Kaempferol

The anti-cancer effects of this compound and Kaempferol are mediated through the modulation of various intracellular signaling pathways.

This compound-Modulated Signaling Pathway

In human malignant melanoma cells (SK-Mel-28), this compound has been shown to up-regulate the NF-κB/MAPK signaling pathways, which is associated with the inhibition of cell migration and invasion and the induction of apoptosis.[8]

Dihydrokaempferol_Signaling This compound This compound Cell Melanoma Cell (SK-Mel-28) This compound->Cell NFkB_MAPK NF-κB/MAPK Pathway (Upregulation) Cell->NFkB_MAPK Apoptosis Apoptosis NFkB_MAPK->Apoptosis Inhibition Inhibition of Migration & Invasion NFkB_MAPK->Inhibition

This compound's proposed mechanism in melanoma cells.

Kaempferol-Modulated Signaling Pathways

Kaempferol, being more extensively studied, has been shown to modulate a wider array of signaling pathways implicated in cancer progression. These include the PI3K/Akt/mTOR, MAPK (ERK, JNK, p38), and intrinsic and extrinsic apoptosis pathways.

Kaempferol_Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Pathway Kaempferol Kaempferol PI3K PI3K Kaempferol->PI3K Inhibits ERK ERK Kaempferol->ERK Modulates JNK JNK Kaempferol->JNK Activates p38 p38 Kaempferol->p38 Activates Bax Bax Kaempferol->Bax Upregulates Bcl2 Bcl-2 Kaempferol->Bcl2 Downregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Promotes Apoptosis_Outcome Apoptosis JNK->Apoptosis_Outcome p38->Apoptosis_Outcome Caspases Caspases Bax->Caspases Bcl2->Caspases Inhibits Caspases->Apoptosis_Outcome

Overview of signaling pathways modulated by Kaempferol.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound or the comparative compounds for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add this compound/ Comparative Agents Incubate_24h->Add_Compound Incubate_Treatment Incubate for Treatment Period (24-72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate Cell Viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and incubate for at least 2 hours at -20°C.

  • Washing: Wash the cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

  • PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Conclusion

The available data suggests that this compound and its analog Kaempferol exhibit significant anti-cancer activity across a variety of cancer cell lines. Their mechanisms of action involve the induction of apoptosis and cell cycle arrest, mediated by the modulation of key signaling pathways such as NF-κB and MAPK. While more research is needed to fully elucidate the therapeutic potential of this compound, particularly through direct comparative studies with standard chemotherapeutic agents, the preliminary findings are promising and warrant further investigation for its development as a potential anti-cancer drug.

References

Dihydrokaempferol: A Comparative Analysis of its Molecular Docking with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking of Dihydrokaempferol, a natural dihydroflavonoid, with various protein targets implicated in a range of diseases. By summarizing quantitative binding affinity data and detailing experimental protocols, this document aims to facilitate further research and drug development efforts centered on this promising bioactive compound.

Comparative Molecular Docking Data

The following table summarizes the binding affinities of this compound and the structurally similar flavonoid, Kaempferol, with several key protein targets. This data, derived from various in silico studies, provides a comparative overview of their potential therapeutic efficacy.

CompoundTarget ProteinPDB IDBinding Affinity (kcal/mol)Target ClassAssociated Disease/Process
This compound-3-glucosideSARS-CoV-2 Main Protease (Mpro)--8.96[1]ProteaseCOVID-19
This compound (Aromadendrin)Poly (ADP-ribose) polymerase-1 (PARP-1)--EnzymeCancer, Inflammation
This compound (Aromadendrin)SARS-CoV-2 Main Protease (Mpro)--ProteaseCOVID-19
This compound (Aromadendrin)Human Coronavirus 229E (HCoV-229E) Mpro--ProteaseCommon Cold
KaempferolPhosphoinositide 3-kinase gamma (PI3Kγ)--8.11[2]KinaseCancer, Inflammation
Kaempferol GlycosidesProtein Kinase B (Akt1)--21.79 and -20.73[3][4]KinaseCancer
Kaempferol GlycosidesMitogen-activated protein kinase 3 (MAPK3)--KinaseCancer, Inflammatory Diseases
KaempferolCyclooxygenase-2 (COX-2)1CX2-EnzymeInflammation, Pain
KaempferolEstrogen Receptor Alpha (ERα)3ERT-8.0[5]Nuclear ReceptorBreast Cancer

Experimental Protocols: Molecular Docking with AutoDock Vina

This section outlines a detailed protocol for performing molecular docking studies of this compound with a target protein using AutoDock Vina, a widely used open-source docking software.

1. Preparation of the Receptor (Protein):

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (--INVALID-LINK--).

  • Clean the Protein: Remove water molecules, heteroatoms (except for essential cofactors), and any co-crystallized ligands from the PDB file using molecular visualization software such as PyMOL or Chimera.

  • Prepare for AutoDock:

    • Add polar hydrogens to the protein structure.

    • Assign Kollman charges.

    • Merge non-polar hydrogens.

    • Save the prepared protein in the PDBQT format using AutoDock Tools (ADT).

2. Preparation of the Ligand (this compound):

  • Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem (--INVALID-LINK--) in SDF or MOL2 format.

  • Ligand Optimization: Convert the 2D or 3D structure to a PDB file and perform energy minimization using a suitable force field (e.g., MMFF94) with software like Avogadro or Chimera.

  • Prepare for AutoDock:

    • Open the optimized ligand PDB file in AutoDock Tools.

    • Assign Gasteiger charges.

    • Set the torsional degrees of freedom.

    • Save the prepared ligand in the PDBQT format.

3. Grid Box Generation:

  • Define the Binding Site: Identify the active site or binding pocket of the protein. This can be determined from the position of a co-crystallized ligand or through literature review and binding site prediction tools.

  • Set Grid Parameters: In AutoDock Tools, define the grid box dimensions and center to encompass the entire binding site. The grid box should be large enough to allow for the free rotation and translation of the ligand.

4. Molecular Docking with AutoDock Vina:

  • Create Configuration File: Prepare a text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center and size coordinates, and the output file name.

  • Run Vina: Execute the docking simulation from the command line using the following command:

  • Analyze Results: The output file (in PDBQT format) will contain the predicted binding poses of the ligand ranked by their binding affinities (in kcal/mol). The log file will contain the binding energy values for each pose.

5. Visualization and Interaction Analysis:

  • Visualize Docked Poses: Use molecular visualization software to view the docked poses of this compound within the protein's binding site.

  • Analyze Interactions: Identify and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues using tools like Discovery Studio Visualizer or LigPlot+.

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways associated with the target proteins and a typical experimental workflow for molecular docking.

flavonoid_biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Naringenin Naringenin Chalcone->Naringenin CHI This compound This compound Naringenin->this compound F3H Kaempferol Kaempferol This compound->Kaempferol FLS

Caption: Flavonoid biosynthesis pathway leading to this compound.

pi3k_akt_mtor_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotion

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

mapk_pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK MAPK/ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulation

Caption: The MAPK/ERK signaling cascade.

docking_workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure (PDB) PDBQT_P Prepared Protein (PDBQT) PDB->PDBQT_P Add Hydrogens, Assign Charges Ligand Ligand Structure (SDF/MOL2) PDBQT_L Prepared Ligand (PDBQT) Ligand->PDBQT_L Energy Minimization, Assign Charges Grid Grid Box Generation PDBQT_P->Grid Vina AutoDock Vina Execution PDBQT_L->Vina Grid->Vina Results Docking Results (Binding Poses & Affinity) Vina->Results Visualization Visualization & Interaction Analysis Results->Visualization

Caption: General workflow for molecular docking studies.

References

Dihydrokaempferol vs. Taxifolin: A Comparative Analysis of Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

Dihydrokaempferol (B1209521), also known as aromadendrin, and taxifolin (B1681242), also called dihydroquercetin, are closely related flavanonols, a class of flavonoids renowned for their potent pharmacological activities.[1][2] Both compounds are recognized for their significant antioxidant and anti-inflammatory properties, making them subjects of intense research for their therapeutic potential in managing inflammatory diseases.[3][4] This guide provides an objective comparison of their anti-inflammatory effects, supported by experimental data, detailed protocols, and mechanistic diagrams for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Comparison

The anti-inflammatory efficacy of this compound and taxifolin has been predominantly evaluated in vitro using lipopolysaccharide (LPS)-stimulated macrophage models, which mimic an acute inflammatory response.[1][5] The following tables summarize the quantitative data on their ability to inhibit key inflammatory mediators.

Table 1: Inhibition of Nitric Oxide (NO) and Pro-inflammatory Cytokines in LPS-Stimulated RAW264.7 Macrophages

CompoundConcentrationTarget Mediator% Inhibition / ReductionReference
Taxifolin 100 µMTNF-α (transcription)~66% reduction[6]
100 µMIFN-γ (transcription)~90% reduction[6]
100 µMIL-10 (transcription)~67% reduction[6]
100 µMTLR-4 (transcription)~65% reduction[6]
Taxifolin-rich Extract Not SpecifiedNO ProductionIC50 lower than pure taxifolin[5]
This compound Not SpecifiedInflammatory MarkersAttenuates inflammation[7]

Note: Direct comparative studies with quantitative data for this compound under identical conditions were limited in the initial search. Taxifolin data is derived from studies on LPS-induced endotoxemia models. The data for this compound is more qualitative, stating its attenuating effect on inflammation.

Table 2: Modulation of Inflammatory Enzymes and Signaling Proteins

CompoundCell LineKey TargetEffectReference
Taxifolin RAW264.7iNOS, COX-2Downregulation of mRNA and protein levels[8][9]
RAW264.7p-ERK, p-p38, p-JNKReduced phosphorylation[10][11]
HMC-1Akt/IKK/NF-κBInhibition of activation[12][13]
This compound SynoviocytesNFAT, MAPKsDownregulation of pathways[1]
SK-Mel-28 CellsNF-κB/MAPKUpregulation (context-dependent)[14]

Mechanism of Action: Signaling Pathways

Both this compound and taxifolin exert their anti-inflammatory effects primarily by modulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes in response to stimuli like LPS.

Taxifolin: Taxifolin has been shown to effectively suppress the activation of the NF-κB pathway by inhibiting the phosphorylation of key signaling proteins.[12][13] It also downregulates the phosphorylation of MAPK pathway components, including p38, ERK, and JNK.[8][11] This dual inhibition leads to a significant reduction in the expression of inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2.[8][15] Furthermore, taxifolin can activate the AMPK/Nrf2/HO-1 signaling axis, which enhances antioxidant defenses and contributes to its anti-inflammatory action.[6]

This compound: this compound has also been reported to modulate the NF-κB and MAPK pathways.[1][14] It can down-regulate these pathways to inhibit cardiac hypertrophy and has shown inhibitory effects on the proliferation of synoviocytes, which is relevant in inflammatory conditions like arthritis.[1] However, it is worth noting that in some cancer cell lines, this compound has been observed to upregulate the NF-κB/MAPK pathways, suggesting its effects can be context-dependent.[14]

G Comparative Anti-inflammatory Signaling Pathways cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_nucleus Nuclear Transcription cluster_output Inflammatory Response cluster_inhibitors LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (p38, ERK, JNK) TLR4->MAPK_cascade Activates IKK IKK Complex TLR4->IKK Activates AP1 AP-1 MAPK_cascade->AP1 Activates Transcription Gene Transcription AP1->Transcription IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB->Transcription Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Transcription->Mediators Taxifolin Taxifolin Taxifolin->MAPK_cascade Taxifolin->IKK DHK This compound DHK->MAPK_cascade DHK->NFkB

Caption: this compound and Taxifolin inhibit LPS-induced inflammation via MAPK and NF-κB pathways.

Experimental Protocols

The following is a generalized protocol for assessing the anti-inflammatory effects of this compound and taxifolin in vitro, based on common methodologies cited in the literature.[6][15]

1. Cell Culture and Treatment:

  • Cell Line: RAW264.7 murine macrophages are commonly used.[16]

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of this compound or taxifolin for a specified period (e.g., 2-6 hours).[6] Subsequently, inflammation is induced by adding LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).[6]

2. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay.[15]

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[15]

  • Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the cells, and reverse transcription is performed to synthesize cDNA. The mRNA expression levels of genes encoding iNOS, COX-2, TNF-α, and IL-6 are then quantified using real-time quantitative polymerase chain reaction (RT-qPCR).[9]

  • Protein Expression Analysis (Western Blot): Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., iNOS, COX-2, p-p38, p-IκBα) and corresponding secondary antibodies. The protein bands are visualized using a chemiluminescence detection system.[9]

G General Experimental Workflow for In Vitro Anti-inflammatory Assay cluster_analysis 6. Downstream Analysis A 1. Cell Culture (e.g., RAW264.7 Macrophages) B 2. Compound Pre-treatment (this compound or Taxifolin) A->B C 3. Inflammatory Stimulus (e.g., LPS) B->C D 4. Incubation (e.g., 24 hours) C->D E 5. Sample Collection (Supernatant & Cell Lysate) D->E F Griess Assay (NO Levels) E->F G ELISA (Cytokine Levels) E->G H RT-qPCR (Gene Expression) E->H I Western Blot (Protein Expression) E->I J 7. Data Analysis & Comparison F->J G->J H->J I->J

Caption: Workflow for evaluating the anti-inflammatory effects of this compound and Taxifolin.

Conclusion

Both this compound and taxifolin are potent anti-inflammatory flavonoids with significant therapeutic potential. The available data strongly indicates that taxifolin effectively suppresses inflammation in LPS-stimulated models by inhibiting the NF-κB and MAPK signaling pathways and activating the Nrf2 antioxidant response.[6][8][12] While this compound also demonstrates anti-inflammatory properties through similar mechanisms, a direct quantitative comparison is challenging due to a lack of side-by-side studies.[1] Taxifolin appears more extensively studied for its anti-inflammatory effects, with a clearer dose-dependent relationship and mechanistic understanding established in the literature.[4] Future research involving direct comparative studies under standardized experimental conditions is necessary to definitively determine which compound offers superior anti-inflammatory efficacy.

References

A Comparative Guide to the Biosynthetic Efficiency of Dihydrokaempferol and Naringenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biosynthetic efficiency of two valuable flavonoids, dihydrokaempferol (B1209521) (DHK) and its precursor, naringenin (B18129). The information presented is based on reported experimental data from various microbial engineering studies, offering insights into the production capabilities for these compounds in model organisms such as Escherichia coli and Saccharomyces cerevisiae.

At a Glance: Biosynthetic Relationship

Naringenin is a key intermediate in the flavonoid biosynthesis pathway and serves as the direct precursor for the synthesis of this compound. This conversion is catalyzed by the enzyme Flavanone 3-hydroxylase (F3H). The efficiency of producing this compound is therefore intrinsically linked to the efficient biosynthesis of naringenin.

Precursors (e.g., Glucose, Tyrosine) Precursors (e.g., Glucose, Tyrosine) Naringenin Naringenin Precursors (e.g., Glucose, Tyrosine)->Naringenin Multiple Enzymatic Steps This compound This compound Naringenin->this compound Flavanone 3-hydroxylase (F3H) Other Flavonoids (e.g., Kaempferol) Other Flavonoids (e.g., Kaempferol) This compound->Other Flavonoids (e.g., Kaempferol) Further Enzymatic Steps

Caption: Biosynthetic relationship between naringenin and this compound.

Quantitative Comparison of Biosynthetic Efficiency

The following tables summarize the reported titers, yields, and productivity for the de novo biosynthesis of naringenin and this compound in engineered E. coli and S. cerevisiae. It is important to note that while extensive data is available for naringenin production, data for the dedicated de novo production of this compound is limited, as it is often an intermediate in the biosynthesis of other flavonoids like kaempferol.

Naringenin Production
OrganismStrainCarbon SourceFed-Batch Titer (mg/L)Yield (mg/g)Cultivation Time (h)Reference
E. coliEngineeredGlucose588-84[1]
E. coliEngineeredGlycerol, Tyrosine484--[2]
S. cerevisiaeEngineeredGlucose3420.6--[3]
S. cerevisiaeEngineeredGlucose933-108[4]
S. cerevisiaeEngineeredGlucose220--[2]
This compound Production (as an intermediate in Kaempferol Biosynthesis)
OrganismStrainCarbon SourceFed-Batch Titer (mg/L)Yield (mg/g)Cultivation Time (h)Reference
S. cerevisiaeEngineeredGlucose---[2]
S. cerevisiaeEngineeredGlucose--60[1]

Note: The table for this compound highlights the current gap in research focusing solely on its high-level de novo production. The reported values are often for strains optimized for downstream products.

Experimental Protocols

The following sections provide a general overview of the methodologies employed in the cited studies for the microbial production of naringenin and this compound.

General Experimental Workflow

cluster_0 Strain Engineering cluster_1 Fermentation cluster_2 Analysis Plasmid\nConstruction Plasmid Construction Host Strain\nTransformation Host Strain Transformation Plasmid\nConstruction->Host Strain\nTransformation Inoculum\nPreparation Inoculum Preparation Host Strain\nTransformation->Inoculum\nPreparation Bioreactor\nCultivation Bioreactor Cultivation Inoculum\nPreparation->Bioreactor\nCultivation Induction Induction Bioreactor\nCultivation->Induction Sampling Sampling Induction->Sampling Extraction Extraction Sampling->Extraction Quantification\n(HPLC) Quantification (HPLC) Extraction->Quantification\n(HPLC)

Caption: A generalized workflow for microbial flavonoid production.

Strain Engineering and Plasmid Construction
  • Gene Selection and Synthesis: Genes encoding the enzymes for the naringenin or this compound biosynthetic pathways are selected from various plant or microbial sources. These genes are often codon-optimized for expression in the chosen host organism (E. coli or S. cerevisiae).

  • Plasmid Assembly: The selected genes are cloned into suitable expression vectors under the control of strong, inducible or constitutive promoters. Multiple genes are often assembled into a single plasmid or on separate plasmids for co-transformation.

  • Host Strain Transformation: The constructed plasmids are transformed into a suitable host strain. Host strains are often engineered to enhance precursor supply (e.g., L-tyrosine, malonyl-CoA) and to knockout competing metabolic pathways.

Fermentation and Production
  • Inoculum Preparation: A single colony of the engineered strain is typically used to inoculate a seed culture in a suitable medium (e.g., LB for E. coli, YPD or synthetic defined medium for S. cerevisiae). The seed culture is grown overnight at an appropriate temperature (e.g., 37°C for E. coli, 30°C for S. cerevisiae).

  • Bioreactor Cultivation: The seed culture is used to inoculate a larger volume of fermentation medium in a bioreactor. The fermentation is carried out under controlled conditions of temperature, pH, and dissolved oxygen.

  • Induction: For inducible promoter systems, gene expression is induced at a specific cell density (e.g., an OD600 of 0.6-0.8) by adding an inducer (e.g., IPTG for the lac promoter, galactose for the GAL promoter).

  • Fed-Batch Strategy: To achieve high cell densities and high product titers, a fed-batch strategy is often employed. This involves the controlled feeding of a concentrated carbon source (e.g., glucose or glycerol) and other nutrients to the bioreactor to maintain optimal growth and production conditions while avoiding the accumulation of inhibitory byproducts.

Sample Analysis
  • Sampling and Extraction: Culture samples are periodically withdrawn from the bioreactor. The cells are separated from the culture medium by centrifugation. The flavonoids are then extracted from the supernatant and/or the cell pellet using an organic solvent (e.g., ethyl acetate, methanol).

  • Quantification: The concentration of naringenin or this compound in the extracts is quantified using High-Performance Liquid Chromatography (HPLC). The compounds are identified and quantified by comparing their retention times and peak areas to those of authentic standards.

Summary and Outlook

The biosynthesis of naringenin in microbial hosts has been extensively studied and optimized, leading to high titers, particularly in S. cerevisiae. This robust production of the precursor is a critical first step for the efficient biosynthesis of this compound.

The direct de novo production of this compound, however, is less explored. Current research primarily focuses on its production as an intermediate for other flavonoids. This presents an opportunity for future research to focus on optimizing microbial strains for the dedicated high-level production of this compound. Such efforts would likely involve fine-tuning the expression of Flavanone 3-hydroxylase (F3H) and optimizing fermentation conditions to prevent the conversion of this compound to downstream products.

For drug development professionals, the choice between producing naringenin or this compound will depend on the specific therapeutic application. The well-established, high-yield production of naringenin makes it a readily accessible platform molecule for further derivatization. Conversely, if this compound is the desired final product, further research and development are needed to improve its de novo biosynthetic efficiency to levels comparable to that of naringenin.

References

Validation of Dihydrokaempferol as a specific enzyme inhibitor (e.g., tyrosinase)

Author: BenchChem Technical Support Team. Date: December 2025

Dihydrokaempferol (B1209521), a natural flavonoid, has emerged as a significant contender in the field of enzyme inhibition, specifically targeting tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. This guide provides a comparative analysis of this compound's efficacy against other well-known tyrosinase inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Inhibitory Activity

The inhibitory potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

InhibitorIC50 (µM)Source
(+)-Dihydrokaempferol 55.41 ± 0.38Chunhakant and Chaicharoenpong[1]
Kojic Acid53.43 ± 0.38Chunhakant and Chaicharoenpong[1]
α-Arbutin365.93 ± 0.45Chunhakant and Chaicharoenpong[1]
β-Arbutin~1000 (0.9 mM)Selleck Chemicals[2]
Silybin1.70 ± 0.07Promden et al.[1]

As the data indicates, (+)-dihydrokaempferol demonstrates a potent tyrosinase inhibitory effect with an IC50 value comparable to that of kojic acid, a widely recognized tyrosinase inhibitor.[1] Its potency is significantly higher than that of α-arbutin.[1]

Experimental Protocols

The validation of a tyrosinase inhibitor involves a series of well-defined experimental procedures. Below is a standard protocol for an in vitro tyrosinase inhibition assay.

Tyrosinase Inhibition Assay Protocol

This protocol is adapted from methodologies described in various studies.[3][4][5][6]

1. Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • This compound (and other test inhibitors)

  • Kojic Acid (positive control)

  • Phosphate (B84403) Buffer (e.g., 0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO) for dissolving inhibitors

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.

  • Substrate Solution: Prepare a stock solution of L-DOPA in phosphate buffer.

  • Inhibitor Solutions: Dissolve this compound and other test compounds in DMSO to create stock solutions. Further dilute with phosphate buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.

  • Positive Control: Prepare a solution of kojic acid in phosphate buffer.

3. Assay Procedure:

  • In a 96-well plate, add the following to each well:

    • Phosphate Buffer

    • Test inhibitor solution (at various concentrations) or positive control (kojic acid). For the negative control, add buffer or DMSO solution without the inhibitor.

    • Tyrosinase enzyme solution.

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.

  • Immediately measure the absorbance of the reaction mixture at a specific wavelength (e.g., 475-492 nm) using a microplate reader. This initial reading serves as the baseline.

  • Continue to monitor the absorbance at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 20-30 minutes) to measure the rate of dopachrome (B613829) formation, which is a colored product of the reaction.

4. Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance versus time plot.

  • Calculate the percentage of tyrosinase inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V₀_control - V₀_sample) / V₀_control] x 100 Where:

    • V₀_control is the initial velocity of the enzyme reaction without an inhibitor.

    • V₀_sample is the initial velocity of the enzyme reaction with the test inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve. This is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.

Visualizing the Process

To better understand the experimental and biological context, the following diagrams illustrate the key processes.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Solutions mix_reagents Mix Inhibitor and Enzyme in Plate prep_inhibitor->mix_reagents prep_enzyme Prepare Tyrosinase Solution prep_enzyme->mix_reagents prep_substrate Prepare L-DOPA Solution add_substrate Add L-DOPA prep_substrate->add_substrate incubate Incubate mix_reagents->incubate incubate->add_substrate measure_abs Measure Absorbance (Kinetic Reading) add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for tyrosinase inhibition assay.

Mechanism of Action: The Melanogenesis Signaling Pathway

Tyrosinase is a central enzyme in the melanogenesis pathway, which is responsible for the production of melanin, the primary pigment in skin, hair, and eyes.[7][8] The activity of tyrosinase is regulated by a complex signaling cascade.

Alpha-melanocyte-stimulating hormone (α-MSH) initiates the pathway by binding to the melanocortin 1 receptor (MC1R) on the surface of melanocytes.[9][10] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[9] Elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[9] Activated CREB promotes the transcription of the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and function.[10] MITF then upregulates the expression of tyrosinase and other melanogenic enzymes like tyrosinase-related protein 1 (TRP1) and TRP2.[10]

Tyrosinase catalyzes the first two rate-limiting steps in melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[8][11] Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic and enzymatic reactions to form eumelanin (B1172464) (brown-black pigment) and pheomelanin (yellow-red pigment).

This compound and other inhibitors exert their effect by directly binding to the active site of tyrosinase, thereby preventing the substrate (L-tyrosine and L-DOPA) from binding and being converted to dopaquinone. This leads to a reduction in melanin production.

signaling_pathway aMSH α-MSH MC1R MC1R aMSH->MC1R binds AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates MITF MITF CREB->MITF promotes transcription Tyrosinase_Gene Tyrosinase Gene (TYR) MITF->Tyrosinase_Gene activates Tyrosinase Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase expresses Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Inhibitor This compound Inhibitor->Tyrosinase inhibits

Caption: Melanogenesis signaling pathway and the point of inhibition.

Validation of this compound as a Specific Enzyme Inhibitor

The process of validating a compound as a specific enzyme inhibitor follows a logical progression from initial screening to detailed mechanistic studies.

validation_logic cluster_discovery Discovery & Screening cluster_validation In Vitro Validation cluster_cellular Cellular & In Vivo Validation screening High-Throughput Screening or Rational Design hit_id Hit Identification (e.g., this compound) screening->hit_id ic50 IC50 Determination hit_id->ic50 kinetics Enzyme Kinetic Studies (e.g., Lineweaver-Burk plot) ic50->kinetics cell_assay Cell-based Assays (e.g., B16 melanoma cells) ic50->cell_assay specificity Specificity Assays (against other enzymes) kinetics->specificity in_vivo In Vivo Models (e.g., zebrafish, mouse models) cell_assay->in_vivo

Caption: Logical workflow for validating a specific enzyme inhibitor.

Conclusion

The available data strongly supports the validation of this compound as a potent tyrosinase inhibitor. Its efficacy, comparable to the well-established inhibitor kojic acid, makes it a promising candidate for further investigation in the development of novel dermatological agents for hyperpigmentation disorders and as a potential ingredient in cosmetic formulations. Further studies, including detailed kinetic analyses and in vivo testing, are warranted to fully elucidate its mechanism of action and to assess its safety and efficacy in biological systems.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Dihydrokaempferol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Dihydrokaempferol (B1209521) are paramount for ensuring a secure laboratory environment and the integrity of experimental outcomes. This guide provides comprehensive, step-by-step procedures for the safe management of this compound, from initial handling to final disposal.

Hazard Identification and Personal Protective Equipment

This compound, while not classified as a hazardous chemical by the OSHA Hazard Communication Standard, still requires careful handling due to its potential to cause skin, eye, and respiratory irritation.[1][2] It is also harmful if swallowed.[1][3] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications
Eye Protection Safety Goggles or Face ShieldMust be worn at all times to protect from dust and potential splashes.[2][4]
Hand Protection Chemical-resistant glovesNitrile or latex gloves are recommended to prevent skin contact.[2] Gloves should be inspected for tears before use.
Body Protection Laboratory CoatA full-sleeved lab coat is required to protect skin and clothing.[2]
Respiratory Protection Dust Mask or RespiratorA NIOSH-approved respirator or a dust mask should be used when handling the powder form outside of a fume hood.[2][4]

Safe Handling and Operational Plan

Adherence to a strict operational protocol minimizes risks associated with handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before beginning work, ensure you have read and understood this safety guide and your laboratory's standard operating procedures.

    • Prepare a clean and uncluttered workspace.

    • Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Engineering Controls:

    • Whenever possible, handle the powdered form of this compound inside a chemical fume hood to minimize the risk of inhalation.[2][4]

  • Weighing and Aliquoting:

    • If weighing the powder, do so in a fume hood or a designated containment area.

    • Avoid generating dust.

  • Solution Preparation:

    • When dissolving this compound, add the solvent to the powder slowly to avoid splashing.

    • This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

  • During the Experiment:

    • Keep containers with this compound tightly closed when not in use.

    • Avoid contact with skin and eyes.[4]

    • Do not eat, drink, or smoke in the laboratory.[1]

  • After Handling:

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

    • Clean all equipment and the work area.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₁₂O₆
Molecular Weight 288.25 g/mol
Appearance Crystalline solid
Melting Point 247 - 249 °C
Boiling Point 638.0 - 639.0 °C at 760 mm Hg
Solubility Practically insoluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[1]
Storage Store in a tightly closed container in a dry and well-ventilated place.[4] Refrigerator storage is recommended.[4]

Emergency Procedures and First Aid

In case of accidental exposure, immediate and appropriate action is crucial.

Table 3: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation If breathing is difficult, move the person to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms persist.[4]
Skin Contact Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor.[4]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Container Management:

  • Solid Waste:

    • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container for solid chemical waste.

    • Procedure: Carefully transfer any unused or contaminated solid this compound into the designated container, avoiding dust creation. Seal the container when not in use.

  • Liquid Waste (Solutions):

    • Container: Use a designated, leak-proof, screw-capped container for liquid hazardous waste. If a flammable solvent was used, an appropriate container for flammable liquids is necessary.

    • Procedure: Transfer all solutions containing this compound into the designated liquid waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials:

    • All disposable materials that have come into contact with this compound, such as gloves, weigh boats, and contaminated wipes, should be collected in a designated hazardous waste container.[2]

Disposal Method:

  • All waste containing this compound must be disposed of as chemical waste.[2]

  • Engage a licensed hazardous material disposal company for the final disposal of the waste.[4]

  • Incineration in a facility equipped with an afterburner and scrubber is a possible disposal method.[4]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[2][4]

Empty Container Disposal:

  • It is good laboratory practice to triple rinse all empty chemical containers.

  • The rinsate from the rinsing process should be collected and disposed of as liquid hazardous waste.

Experimental Workflow and Safety Diagram

The following diagram illustrates the complete workflow for the safe handling of this compound, from preparation to disposal.

Dihydrokaempferol_Workflow cluster_prep Pre-Operation cluster_op Operation cluster_post Post-Operation cluster_disposal Waste Disposal prep1 Review SDS and Lab Protocol prep2 Prepare Clean Workspace prep1->prep2 prep3 Verify Eyewash/Shower Access prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 op1 Handle Powder in Fume Hood prep4->op1 op2 Weigh and Prepare Solutions op1->op2 op3 Conduct Experiment op2->op3 op4 Keep Containers Closed op3->op4 post1 Clean Work Area and Equipment op4->post1 post2 Remove and Dispose of PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Waste (Solid, Liquid, Contaminated) post3->disp1 disp2 Label Hazardous Waste Containers disp1->disp2 disp3 Store Waste in Designated Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.